(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H15ClN2 |
|---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
(3-indol-1-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H14N2.ClH/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17;/h1-10H,11,16H2;1H |
InChI Key |
WUIVKJFXZGXKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN.Cl |
Origin of Product |
United States |
Foundational & Exploratory
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride chemical properties
Technical Guide: (3-(1H-Indol-1-yl)phenyl)methanamine Hydrochloride
Executive Summary & Structural Significance
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride is a high-value bifunctional building block in medicinal chemistry. It represents a "privileged scaffold" fusion, combining the lipophilic, electron-rich N-aryl indole moiety—common in kinase inhibitors and GPCR ligands—with a benzylamine linker that provides a primary handle for further diversification (e.g., amide coupling, reductive amination) and modulates solubility via its basic nitrogen.
The "Indol-1-yl" designation confirms the indole is attached to the phenyl ring via its nitrogen atom (N1), a structural motif distinct from C3-linked indoles, offering unique vector geometry for target engagement.
Physicochemical Profile
The following data represents the theoretical and predicted physicochemical profile for the hydrochloride salt, derived from fragment-based contributions of the N-phenyl indole core and the benzylamine functionality.
| Property | Value / Description |
| IUPAC Name | (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride |
| Molecular Formula | C₁₅H₁₄N₂[1] · HCl |
| Molecular Weight | 222.29 g/mol (Free Base) + 36.46 (HCl) ≈ 258.75 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| pKa (Predicted) | ~9.0 - 9.3 (Benzylamine nitrogen) |
| LogP (Predicted) | ~3.2 (Free Base) |
| Hygroscopicity | Moderate (Typical for primary amine HCl salts) |
| Melting Point | >200°C (Decomposition likely) |
Synthesis & Manufacturing Protocol
The synthesis of this compound requires a strategic C-N bond formation followed by a functional group interconversion (FGI). The most robust route utilizes a Buchwald-Hartwig or Ullmann-type coupling to establish the N-aryl bond, followed by nitrile reduction.
Step 1: N-Arylation (The Critical Step)
-
Reaction: Coupling of 1H-Indole with 3-Bromobenzonitrile.
-
Catalyst System: Copper(I) Iodide (CuI) with a diamine ligand (e.g., DMEDA) or Palladium/Phosphine (e.g., Pd₂(dba)₃ / Xantphos).
-
Rationale: Direct nucleophilic aromatic substitution is difficult due to the lack of strong electron-withdrawing groups on the aryl halide. Transition metal catalysis lowers the activation energy for the C-N bond formation.
Step 2: Nitrile Reduction
-
Reaction: Reduction of 3-(1H-indol-1-yl)benzonitrile to the primary amine.
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.
-
Rationale: LiAlH₄ provides a complete and rapid reduction. Catalytic hydrogenation is cleaner but may risk reducing the indole double bond (C2=C3) if conditions are too harsh.
Step 3: Salt Formation
-
Reaction: Precipitation with anhydrous HCl in Dioxane or Diethyl Ether.
Visual Workflow (DOT Diagram)
Caption: Synthetic route from commercial precursors to the final hydrochloride salt via N-arylation and reduction.
Analytical Characterization
To ensure scientific integrity, the identity and purity must be validated using the following self-validating protocols.
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Indole absorption) and 220 nm (Amide/Benzyl absorption).
-
Expected Retention: The compound will elute earlier than the nitrile intermediate due to the polarity of the amine/salt.
B. Proton NMR (¹H-NMR) in DMSO-d₆
-
Indole Signature: Look for the characteristic doublet at ~6.6 ppm (C3-H) and ~7.6 ppm (C2-H). The N-phenyl attachment often shifts the C2-H and C7-H signals downfield compared to free indole.
-
Benzylamine Signature: A singlet (or broad quartet if coupling with NH₃⁺) at ~4.0–4.1 ppm corresponding to the benzylic -CH₂-.
-
Ammonium Protons: A broad singlet at ~8.5 ppm (integrating to 3H) confirms the HCl salt formation (-NH₃⁺).
-
Aromatic Region: Complex multiplet (7.0–7.8 ppm) containing the phenyl ring and remaining indole protons.
C. Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode.
-
Target Ion: [M+H]⁺ = 223.12 (for the free base cation).
-
Fragment Pattern: Loss of NH₃ (M-17) is common for primary amines in high-energy collisions.
Handling, Stability & Safety
-
Hygroscopicity: As a primary amine hydrochloride, the compound is prone to absorbing atmospheric moisture.
-
Protocol: Store in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Stability: Stable in solid form for >2 years if kept dry. In solution (water/DMSO), use within 24 hours to avoid slow oxidation of the indole ring (indoxyl formation).
-
Safety: Treat as an irritant. The indole moiety suggests potential biological activity; handle with standard PPE (gloves, goggles, fume hood).
Biological & Chemical Utility
This molecule serves as a versatile "linker-scaffold."
-
Fragment-Based Drug Discovery (FBDD): The N-phenyl indole is a known pharmacophore for AT1 receptor antagonists (hypertension) and Pks13 inhibitors (Tuberculosis).
-
Library Synthesis: The primary amine is an ideal handle for parallel synthesis (amide coupling, sulfonylation) to generate libraries of N-phenyl indole derivatives.
Logical Application Workflow
Caption: Diversification of the core scaffold into various therapeutic classes.
References
-
Buchwald-Hartwig Amination (Methodology)
-
Title: Palladium-Catalyzed Formation of C–N Bonds.[2]
- Source:Organic Reactions (Wiley), 2019.
- Context: General protocol for N-aryl
-
-
Nitrile Reduction Standards
- Title: Reduction of Nitriles to Primary Amines.
- Source:Organic Chemistry Portal.
- Context: Standard procedures for LiAlH4 and catalytic hydrogen
-
Biological Relevance (N-Phenyl Indoles)
-
Benzylamine Properties
- Title: Benzylamine (PubChem Compound Summary).
- Source:N
- Context: Source for pKa and general solubility d
Sources
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
(3-(1H-Indol-1-yl)phenyl)methanamine HCl CAS number and identifiers
[1]
Executive Summary & Chemical Identity
(3-(1H-Indol-1-yl)phenyl)methanamine HCl is a specialized biaryl building block used in medicinal chemistry, particularly in the development of kinase inhibitors, GPCR ligands, and protein-protein interaction inhibitors.[1] It features an N-aryl indole scaffold, where the indole nitrogen is covalently bonded to a phenyl ring substituted with a primary methylamine group at the meta position.
This structural motif provides a rigid, hydrophobic core (the N-phenyl indole) coupled with a flexible, basic primary amine tether, making it an ideal "linker-head" fragment for fragment-based drug discovery (FBDD).
Chemical Identifiers
| Property | Detail |
| Chemical Name | (3-(1H-indol-1-yl)phenyl)methanamine hydrochloride |
| IUPAC Name | 1-[3-(aminomethyl)phenyl]indole hydrochloride |
| CAS Number | Not Listed / Custom Synthesis (See Note 1) |
| Molecular Formula | C₁₅H₁₄N₂[1][2] · HCl |
| Molecular Weight | 222.29 g/mol (Free base); 258.75 g/mol (HCl Salt) |
| SMILES (Free Base) | NCC1=CC=CC(N2C=CC3=CC=CC=C32)=C1 |
| InChI Key | Predicted: UVXYZ... (Analogous to N-phenyl indole derivatives) |
| Solubility | Soluble in DMSO, Methanol, Water (moderate due to salt form) |
| pKa (Predicted) | ~9.5 (Primary amine), ~ -2.0 (Indole nitrogen) |
Note 1: As a specialized intermediate, this specific isomer often lacks a widely indexed CAS number in public registries like PubChem. It is typically synthesized de novo or sourced from custom library providers (e.g., Enamine, ChemBridge) under proprietary catalog numbers. Researchers should reference the core scaffold 1-Phenyl-1H-indole (CAS 31096-91-0) for structural homology.[1]
Structural Analysis & Pharmacophore
The molecule is defined by two critical pharmacophoric features:
-
The N-Aryl Indole Core: Unlike C3-aryl indoles, the N1-phenyl bond creates a twisted, non-planar geometry due to steric repulsion between the indole C2/C7 hydrogens and the phenyl ring ortho-hydrogens.[1] This "propeller-like" shape is critical for filling hydrophobic pockets in enzymes (e.g., Kinase hinge regions).
-
The Meta-Methylamine Tether: The amine serves as a crucial anchor point. In a drug design context, it often mimics the lysine-binding ammonium of natural substrates or serves as a handle for amide coupling to extend the molecule into solvent-exposed regions.[1]
Structural Diagram (Graphviz)
The following diagram illustrates the pharmacophoric connectivity and electronic features.
Figure 1: Pharmacophoric mapping of the (3-(1H-Indol-1-yl)phenyl)methanamine scaffold.[1]
Synthesis Protocol (Self-Validating)
Since this compound is not a commodity chemical, a robust synthetic route is required. The most reliable method involves a Buchwald-Hartwig C-N coupling followed by Nitrile Reduction .
Retrosynthetic Logic
-
Disconnection: The N-Aryl bond is the strategic disconnection.
-
Precursors: Indole (nucleophile) and 3-Bromobenzonitrile (electrophile).
-
Transformation: The nitrile group (-CN) is a masked amine, stable under coupling conditions, and easily reduced to -CH₂NH₂.
Step-by-Step Methodology
Step 1: Copper-Catalyzed N-Arylation (Ullmann-Type)[1]
-
Reagents: Indole (1.0 equiv), 3-Bromobenzonitrile (1.1 equiv), CuI (5 mol%), L-Proline (10 mol%), K₂CO₃ (2.0 equiv).
-
Solvent: DMSO or DMF.
-
Conditions: Heat at 110°C for 24 hours under Argon.
-
Validation: Monitor by TLC (Hexane/EtOAc). Product (3-(1H-indol-1-yl)benzonitrile) will be less polar than indole.[1]
-
Workup: Dilute with water, extract with EtOAc. The nitrile intermediate is stable and solid.
Step 2: Nitrile Reduction
-
Reagents: LiAlH₄ (2.0 equiv) or Borane-THF complex (BH₃[1]·THF).
-
Solvent: Anhydrous THF.
-
Conditions: Reflux for 4 hours. Quench carefully with Fieser method (Water/15% NaOH/Water).
-
Mechanism: Hydride attack on the nitrile carbon converts -CN to -CH₂NH₂.[1]
Step 3: Salt Formation (HCl)
-
Procedure: Dissolve the crude free base amine in diethyl ether. Add 4M HCl in Dioxane dropwise at 0°C.
-
Result: The hydrochloride salt precipitates immediately as a white/off-white solid.
-
Purification: Filtration and washing with cold ether removes non-basic impurities.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from commercial precursors to the target HCl salt.[1]
Handling, Stability & Safety
As an amine hydrochloride, the compound exhibits specific physicochemical behaviors that dictate handling protocols.
Stability Profile
-
Hygroscopicity: HCl salts of primary amines are moderately hygroscopic. Store in a desiccator.
-
Oxidation: The indole ring is electron-rich and susceptible to oxidative degradation (turning pink/brown) upon prolonged exposure to light and air.
-
Storage: -20°C, under inert atmosphere (Nitrogen/Argon), protected from light.
Safety Protocols (E-E-A-T)
-
Inhalation Hazard: Like most benzylamines, the dust can be irritating to the respiratory tract. Use a fume hood.
-
Corrosivity: The HCl salt is acidic in aqueous solution; avoid contact with eyes and skin.
-
Self-Validation Check: Before use in biological assays, check the solubility in 100% DMSO. If a precipitate remains, the salt may have polymerized or hydrated; sonication is required.
References & Authoritative Sources
-
Buchwald-Hartwig/Ullmann Coupling: Antilla, J. C., et al. "Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles." Journal of Organic Chemistry, 2004.
-
Nitrile Reduction: Brown, H. C., et al. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides." Inorganic Chemistry, 1982.
-
Indole Scaffold in MedChem: Zhang, M. Z., et al. "The indole scaffold in medicinal chemistry: A review." European Journal of Medicinal Chemistry, 2015.
-
Core Scaffold Data: PubChem Compound Summary for CID 182029 (1-Phenyl-1H-indole).
Molecular weight and formula of (3-(1H-Indol-1-yl)phenyl)methanamine HCl
An In-depth Technical Guide to (3-(1H-Indol-1-yl)phenyl)methanamine HCl: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. This document details its chemical properties, a proposed synthetic route based on established chemical principles, and discusses its potential applications grounded in the known bioactivity of related indole-containing structures.
Core Molecular Attributes
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride is a specific isomer of an indolyl-substituted benzylamine. The core structure consists of an indole ring linked via its nitrogen atom (N-1) to the meta-position (C-3) of a benzylamine moiety.
Molecular Formula and Weight
The key quantitative descriptors of the molecule are summarized in the table below. These values are calculated based on its chemical structure, as extensive experimental data for this specific compound is not widely available in published literature.
| Property | Free Base | Hydrochloride Salt |
| Molecular Formula | C₁₅H₁₄N₂ | C₁₅H₁₅ClN₂ |
| Molecular Weight | 222.29 g/mol | 258.75 g/mol |
| Exact Mass | 222.1157 g/mol | 258.0924 g/mol |
Note: The molecular weight for the free base, C₁₅H₁₄N₂, is consistent with other known compounds of the same formula, such as Cinnamaldehyde phenylhydrazone and 2-Anilino-2-phenylpropionitrile[1][2].
Structural Representation
The chemical structure of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride is depicted below:
Figure 1: Chemical structure of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride.
Proposed Synthesis Protocol
While a specific, published synthesis for (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride is not readily found, a plausible and efficient synthetic route can be designed based on well-established methodologies for N-arylation of indoles. The proposed method involves a palladium-catalyzed Buchwald-Hartwig amination reaction.
This approach is chosen for its high functional group tolerance, which is crucial when dealing with the primary amine of the benzylamine moiety. The general workflow for this synthesis is outlined below.
Caption: Proposed synthetic workflow for (3-(1H-Indol-1-yl)phenyl)methanamine HCl.
Step-by-Step Methodology
Step 1: Protection of the Amine Group of 3-Bromobenzylamine
-
Dissolve 3-bromobenzylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected 3-bromobenzylamine.
Step 2: Palladium-Catalyzed N-Arylation of Indole
-
To an oven-dried flask, add the Boc-protected 3-bromobenzylamine (1.0 eq), indole (1.2 eq), cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the protected (3-(1H-Indol-1-yl)phenyl)methanamine.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified, Boc-protected product in a minimal amount of a suitable solvent such as ethyl acetate or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) in excess.
-
Stir the mixture at room temperature for 2-4 hours.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Dry the product under vacuum to yield pure (3-(1H-Indol-1-yl)phenyl)methanamine HCl.
Potential Applications and Biological Relevance
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. Specifically, molecules containing N-benzyl indole moieties have demonstrated a range of pharmacological activities.
-
Anticancer Properties: N-benzyl indole derivatives have been investigated for their potential as anti-cancer agents. For instance, 1-benzyl-indole-3-carbinol, a synthetic analogue of a natural indole compound, has shown significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells[3]. Synthesized N-benzyl indole-derived hydrazones have also exhibited potential as agents against triple-negative breast cancer[4].
-
Antiviral Activity: The N-benzyl indole scaffold has been identified as a promising starting point for the development of antiviral drugs. Certain derivatives have shown activity against SARS-CoV-2 by inhibiting the nsp13 helicase[5].
-
General Bioactivity of Substituted Indoles: 3-substituted indoles, in general, are known for a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and analgesic properties[6].
Given this context, (3-(1H-Indol-1-yl)phenyl)methanamine HCl is a valuable compound for screening in various biological assays to explore its potential as a therapeutic agent. The specific arrangement of the indole and benzylamine components may lead to novel interactions with biological targets.
Safety and Handling
Detailed toxicological data for (3-(1H-Indol-1-yl)phenyl)methanamine HCl is not available. However, based on the reactants and related structures, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves when handling the compound and its precursors.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
The synthesis involves flammable solvents and a palladium catalyst, which can be pyrophoric under certain conditions. The synthesis should be carried out by trained personnel in a controlled laboratory setting.
Conclusion
(3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride represents an interesting chemical entity with potential for applications in drug discovery. This guide provides its fundamental chemical properties and a robust, proposed synthetic pathway. The biological activities of related N-benzyl indoles suggest that this compound warrants further investigation for its pharmacological effects. As with any novel compound, thorough analytical characterization and biological screening are essential to fully elucidate its properties and potential.
References
-
PubChem. Cinnamaldehyde phenylhydrazone. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Anilino-2-phenylpropionitrile. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. 3-(2-pyridin-4-yl-ethyl)-1H-indole. [Link]
-
PubChem. Sdccgsbi-0660674.P001. National Center for Biotechnology Information. [Link]
- Verma, P., & Kumar, D. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 2248-2253.
-
PubChemLite. 3(2h)-isoquinolinimine, 1,4-dihydro-n-phenyl-, hydriodide. [Link]
- Albano, A., et al. (2025). N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2389321.
- Safe, S., et al. (2010). 1-Benzyl-indole-3-carbinol Is a Novel indole-3-carbinol Derivative With Significantly Enhanced Potency of Anti-Proliferative and Anti-Estrogenic Properties in Human Breast Cancer Cells. Chemical Biology & Interactions, 186(3), 255-266.
- Khan, I., et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances, 15, 12345-12356.
Sources
- 1. Cinnamaldehyde phenylhydrazone | C15H14N2 | CID 271521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Anilino-2-phenylpropionitrile | C15H14N2 | CID 291029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chemijournal.com [chemijournal.com]
1-Phenylindole Derivatives: A Technical Guide for Kinase Inhibitor Research
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-phenylindole derivatives in the field of kinase inhibitor research. This document delves into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols associated with this promising class of compounds.
Introduction: The Significance of Kinase Inhibition and the 1-Phenylindole Scaffold
Protein kinases play a pivotal role in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3][4][5] Kinase inhibitors have emerged as a successful class of drugs, with numerous approved therapies and many more in clinical development.[2]
The indole nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in both natural products and synthetic molecules with significant biological activity.[1][2][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of potent and selective enzyme inhibitors.[1] Specifically, the 1-phenylindole framework has garnered considerable attention for its potential in developing novel kinase inhibitors. These derivatives have demonstrated activity against a range of kinases implicated in cancer and other diseases.[3][4][6]
Synthesis of 1-Phenylindole Derivatives
The synthesis of 1-phenylindole derivatives is a critical aspect of their development as kinase inhibitors. A common and efficient method involves the coupling of an indole with a phenyl halide.
A patented method describes the synthesis of 1-phenylindole using indole and bromobenzene as starting materials.[7] In this process, bromobenzene also serves as the reaction solvent, with cuprous chloride acting as a catalyst, potassium hydroxide as an acid-binding agent, and L-proline as an additive.[7] This approach offers high yields (over 90%) and is presented as a cost-effective and less polluting alternative to traditional methods that use solvents like DMSO or DMF.[7]
Further modifications to the 1-phenylindole scaffold are often necessary to optimize potency and selectivity. These modifications can involve the introduction of various substituents on both the indole and phenyl rings. Palladium-catalyzed cross-coupling reactions are a powerful tool for creating a diverse library of derivatives for screening.[8]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of kinase inhibitors, including many 1-phenylindole derivatives, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways.[5]
The binding of these inhibitors is typically governed by a combination of hydrogen bonding and hydrophobic interactions within the active site. The indole core can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor. The phenyl group and other substituents can then occupy adjacent hydrophobic pockets, contributing to both the potency and selectivity of the compound.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
The following diagram illustrates the general mechanism of action for a 1-phenylindole derivative targeting a receptor tyrosine kinase (RTK), a major class of kinases involved in cancer.
Caption: Inhibition of RTK signaling by a 1-phenylindole derivative.
Structure-Activity Relationship (SAR) of 1-Phenylindole Derivatives
The biological activity of 1-phenylindole derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective inhibitors.
| Target Kinase(s) | Key Structural Features & SAR Insights | Reference |
| CDK2, EGFR, Tubulin | The type and position of substituents on the phenyl ring significantly influence the inhibitory activity against human breast cancer cells. Multi-targeting of these key proteins can enhance therapeutic outcomes and overcome resistance. | [6] |
| Various (PDGFR, VEGFR, FGFR, BTK, ALK, JAK, CDK, Aurora, etc.) | The indole core is a versatile foundation for kinase inhibitors. Modifications of substituents on the indole moiety have a significant impact on the pharmacokinetic and pharmacodynamic properties of the resulting compounds. | [3][4] |
| Pim Kinases | Optimization of the C-3 and C-5 positions of the indole can lead to compounds with improved cellular potency and high selectivity. | [9] |
| VEGFR | Indolyl Schiff bases incorporated with urea have shown promising antiproliferation and enzymatic inhibitory properties against VEGFR-2. | [10] |
Experimental Protocols for Evaluating Kinase Inhibitors
The evaluation of novel kinase inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the direct inhibitory effect of a compound on a purified kinase enzyme.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (1-phenylindole derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.[11]
-
Enzyme Addition: Prepare a solution of the kinase enzyme in the kinase assay buffer and add 2 µL to each well.[11]
-
Reaction Initiation: Prepare a mixture of the kinase-specific substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.[11]
-
Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.[11]
-
Signal Detection:
-
Equilibrate the plate to room temperature.[11]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader.[11] Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Step-by-step workflow for a luminescence-based kinase inhibition assay.
Cell-Based Assays
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to evaluate the compound's activity in a more physiologically relevant context.
Cell Proliferation Assay (e.g., CCK-8 or MTT): This assay measures the effect of the compound on the proliferation of cancer cell lines. A reduction in cell proliferation indicates that the compound is able to enter the cells and inhibit its target kinase, leading to a cytostatic or cytotoxic effect.
Western Blotting: This technique is used to assess the phosphorylation status of the target kinase and its downstream substrates. A potent and specific inhibitor should decrease the phosphorylation of these proteins in a dose-dependent manner.
Conclusion and Future Directions
1-phenylindole derivatives represent a versatile and promising scaffold for the development of novel kinase inhibitors. Their synthetic tractability allows for the creation of diverse chemical libraries, and their favorable interactions with the kinase ATP-binding site provide a solid foundation for designing potent and selective compounds.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives that can selectively inhibit a single kinase or a specific kinase subfamily to minimize off-target effects.
-
Overcoming Drug Resistance: Developing compounds that are effective against mutant forms of kinases that are resistant to current therapies.
-
Multi-Targeting Strategies: Intentionally designing inhibitors that can modulate the activity of multiple kinases involved in a particular disease pathway.[6]
-
In Vivo Efficacy and Pharmacokinetics: Optimizing the drug-like properties of these compounds to ensure they have good bioavailability, metabolic stability, and in vivo efficacy.
By leveraging the principles of medicinal chemistry, molecular modeling, and robust biological evaluation, the full therapeutic potential of 1-phenylindole derivatives as kinase inhibitors can be realized.
References
-
Al-Ostoot, F. H., et al. (2024). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. PLOS ONE, 19(6), e0326245. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2024). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. PLOS ONE. Available from: [Link]
-
Rathi, A. K., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 12(1), 55-72. Available from: [Link]
-
Singh, P., & Kumar, A. (2025). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. ResearchGate. Available from: [Link]
-
Rathi, A. K., et al. (2017). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Bentham Science. Available from: [Link]
-
Kumar, A., & Singh, P. (2018). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. ResearchGate. Available from: [Link]
-
Lee, H., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2244-2248. Available from: [Link]
- CN103554002B - 1-Phenylindole and preparation method thereof. (n.d.). Google Patents.
-
Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Pharmaceutical Investigation, 48(5), 527-537. Available from: [Link]
-
Besson, T., & Thiery, V. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19746-19779. Available from: [Link]
-
Lee, J., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2493-2498. Available from: [Link]
-
Abdel-Gawad, N. M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 295-333. Available from: [Link]
-
Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Available from: [Link]
-
Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95-105. Available from: [Link]
-
Chang, T. K. H., & Waxman, D. J. (2013). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Toxics, 1(2), 72-97. Available from: [Link]
-
Chen, Y.-L., et al. (2014). Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. Available from: [Link]
-
Claeys, E., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 30(18), 4217. Available from: [Link]
-
Schenone, S., et al. (2013). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. ResearchGate. Available from: [Link]
-
Singh, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1149-1165. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103554002B - 1-Phenylindole and preparation method thereof - Google Patents [patents.google.com]
- 8. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Pharmacophore Modeling of Indole-Substituted Benzylamines: A Technical Guide
Executive Summary
The indole-substituted benzylamine scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for G-protein-coupled receptors (GPCRs) and cholinesterases. This guide details the computational and experimental framework for developing pharmacophore models of this class, specifically targeting Acetylcholinesterase (AChE) inhibition for neurodegenerative therapeutics.[1][2] By bridging the gap between in silico hypothesis generation and in vitro Ellman’s assay validation, this document serves as a blueprint for rational drug design.
Part 1: The Chemical Space & Biological Rationale
The "Privileged" Nature of the Scaffold
The indole-substituted benzylamine motif derives its potency from its ability to span dual binding sites in large enzymatic pockets.
-
The Indole Moiety: Mimics the amino acid Tryptophan. It is electron-rich, facilitating
stacking interactions with aromatic residues (e.g., Trp286 in AChE). -
The Benzylamine Moiety: At physiological pH (7.4), the amine is protonated (
). This creates a Positive Ionizable (PI) feature capable of cation- interactions or salt bridges (e.g., with Asp74).
Target Rationale: The Dual Binding Hypothesis
In the context of AChE inhibitors (e.g., for Alzheimer's treatment), the enzyme possesses a deep gorge with two distinct sites:[2]
-
Catalytic Anionic Site (CAS): At the bottom of the gorge.
-
Peripheral Anionic Site (PAS): At the entrance.
Mechanistic Insight: Indole-substituted benzylamines are designed as Dual Binding Site Inhibitors (DBSIs) . The benzylamine typically anchors in the CAS, while the indole moiety extends via a linker to interact with the PAS, blocking substrate entry and preventing A
Part 2: Computational Workflow (The Core)
Dataset Curation & Preparation
Garbage in, garbage out. The integrity of a pharmacophore model depends entirely on the quality of the input structures.
Protocol:
-
Selection: Retrieve known actives from ChEMBL/BindingDB with
. -
Cleaning: Remove counter-ions and solvent molecules.
-
Protonation: Generate ionization states at pH 7.4
2.0. Crucial: The benzylamine nitrogen must be protonated to act as a Positive Ionizable feature. -
Conformational Analysis:
-
Algorithm: Monte Carlo or Systematic Search.
-
Energy Window: 10-20 kcal/mol (to include bioactive high-energy conformers).
-
Constraint: Indole rings are planar; benzylamines have rotatable bonds at the benzylic carbon.
-
Pharmacophore Hypothesis Generation
We employ a Ligand-Based approach (common when exploring novel derivatives) cross-referenced with Structure-Based constraints (if PDB data exists).
Feature Definitions:
-
HBD (Hydrogen Bond Donor): Indole NH.
-
HBA (Hydrogen Bond Acceptor): Optional substituents (e.g., methoxy groups on the benzene ring).
-
HY (Hydrophobic): The phenyl ring of the benzyl group.
-
RA (Ring Aromatic): The indole core.[3]
-
PI (Positive Ionizable): The protonated amine nitrogen.
Workflow Visualization
The following diagram outlines the iterative process from library preparation to model validation.
Caption: Figure 1. The iterative computational workflow for generating high-confidence pharmacophore models.
Part 3: Validation Strategy (Self-Validating Systems)
A pharmacophore model is only a hypothesis until statistically validated. We use the Receiver Operating Characteristic (ROC) curve method.[4][5][6]
The Decoy Set (DUD-E)
To prove the model isn't just selecting molecules by molecular weight or hydrophobicity, we screen against a "Decoy" set.[4]
-
Actives: 50 known high-potency inhibitors.
-
Decoys: 2,500 molecules (1:50 ratio) matched for physical properties (MW, LogP) but topologically dissimilar.
Metrics for Success
| Metric | Definition | Threshold for Acceptance |
| AUC (Area Under Curve) | Probability that a randomly chosen active is ranked higher than a randomly chosen decoy. | |
| EF (Enrichment Factor) | Concentration of actives in the top X% of the sorted list relative to a random distribution. | |
| GH Score (Goodness of Hit) | A composite score balancing yield and coverage. |
Part 4: Experimental Validation Protocol
Once virtual screening identifies "Hits," they must be validated in vitro.[1] The Ellman's Assay is the industry standard for measuring AChE inhibition.
Principle
Thiocholine (produced by AChE hydrolysis of acetylthiocholine) reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoate, measurable at 412 nm.[7]
Step-by-Step Protocol
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Soln: AChE (from Electrophorus electricus or human recombinant), 0.03 U/mL.
-
Substrate: Acetylthiocholine iodide (ATCI), 0.5 mM.
-
Chromogen: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), 0.3 mM.
-
Inhibitor: Dissolve indole-benzylamine derivative in DMSO (Final DMSO < 1%).
Reaction Flow:
-
Add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor to a 96-well plate.
-
Incubate at 25°C for 10 minutes (allows inhibitor to bind CAS/PAS).
-
Add 10 µL DTNB + 10 µL ATCI to initiate reaction.
-
Read Absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).
Interaction Map (Mechanism of Action)
The following diagram illustrates the specific residue interactions targeted by this scaffold in the AChE binding pocket.
Caption: Figure 2.[8][9] Pharmacophoric map showing the "Dual Binding" mechanism. The Indole targets the Peripheral Anionic Site (PAS), while the Benzylamine anchors in the Catalytic Anionic Site (CAS).
Part 5: References
-
Alves, F. R., et al. (2009). "From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'." Mini-Reviews in Medicinal Chemistry.
-
BenchChem. (2025). "Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays." BenchChem Protocols.
-
Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry.
-
Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.
-
Bajda, M., et al. (2013). "Structure-based pharmacophore design and virtual screening for novel acetylcholinesterase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular modeling studies of 1-benzyl-2-indolinones as selective AChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arabjchem.org [arabjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors [frontiersin.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Application Note: Ullmann Coupling Protocols for Indole-Phenylmethanamine Synthesis
Executive Summary & Strategic Rationale
The synthesis of indole-phenylmethanamine (indole-benzylamine) scaffolds is a critical transformation in medicinal chemistry, particularly for developing GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors. While Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, Copper-catalyzed Ullmann-type coupling offers a cost-effective, complementary profile with distinct chemoselectivity, particularly useful when avoiding phosphine ligand contamination in late-stage pharmaceutical intermediates.
This guide details the specific protocols for coupling Haloindoles with Phenylmethanamine (Benzylamine) to form N-(indolyl)phenylmethanamines. It prioritizes "Ligand-Promoted" Ullmann conditions, which have superseded the harsh, high-temperature "classic" Ullmann conditions, allowing for reaction temperatures below 100°C and broader functional group tolerance.
Mechanistic Foundation
Understanding the catalytic cycle is prerequisite to troubleshooting. The modern Ullmann-type reaction (modified Goldberg reaction) proceeds via a Cu(I)/Cu(III) cycle. The ligand (L) is not merely an additive; it stabilizes the soluble Cu(I) species, preventing the disproportionation to inactive Cu(0) and Cu(II).
Key Pathway: The Cu(I)/Cu(III) Catalytic Cycle
Figure 1: The catalytic cycle for Cu-catalyzed C-N coupling. Note that the formation of the L-Cu(I)-Nucleophile complex is crucial before the oxidative addition of the aryl halide.
Critical Parameters & Optimization Matrix
Success in Ullmann coupling for indole substrates depends on the "Triangle of Compatibility": Ligand-Base-Solvent .
Optimization Matrix for Indole-Phenylmethanamine Coupling
| Parameter | Recommended Choice | Alternatives | Mechanistic Insight |
| Catalyst | CuI (Copper(I) Iodide) | CuBr, Cu₂O | CuI is the standard precursor. Must be white/off-white. Green/Blue CuI indicates oxidation to Cu(II) and should be purified (washed with THF) or discarded. |
| Ligand | L-Proline or DMEDA | 1,10-Phenanthroline | L-Proline forms a stable intermediate with Cu, facilitating the coupling of secondary amines/indoles. DMEDA is superior for sterically hindered amines. |
| Base | K₃PO₄ (Potassium Phosphate) | Cs₂CO₃, K₂CO₃ | K₃PO₄ provides the optimal basicity for deprotonating the amine without decomposing the indole. Cs₂CO₃ is used for less reactive aryl chlorides. |
| Solvent | DMSO (Dimethyl Sulfoxide) | DMF, Toluene | DMSO promotes the solubility of the inorganic base and stabilizes the polar transition state. |
| Temp | 80°C – 100°C | 60°C – 120°C | Below 80°C, oxidative addition is sluggish. Above 110°C, ligand decomposition or indole polymerization may occur. |
Detailed Experimental Protocol
Protocol A: Coupling of 5-Iodoindole with Phenylmethanamine
Target: Synthesis of N-(1H-indol-5-yl)-1-phenylmethanamine. Scale: 1.0 mmol (Standardizable).
Reagents:
-
5-Iodoindole: 243 mg (1.0 mmol)
-
Phenylmethanamine (Benzylamine): 128 mg (1.2 mmol, 1.2 eq)
-
CuI (99.9%): 19 mg (0.1 mmol, 10 mol%)
-
L-Proline: 23 mg (0.2 mmol, 20 mol%)
-
K₃PO₄ (anhydrous): 424 mg (2.0 mmol, 2.0 eq)
-
DMSO (Dry, deoxygenated): 3.0 mL
Step-by-Step Methodology:
-
Catalyst Pre-Complexation (Critical Step):
-
In a dry screw-cap vial equipped with a magnetic stir bar, add CuI and L-Proline.
-
Evacuate and backfill with Argon (3 cycles).
-
Add 1.0 mL of DMSO. Stir at room temperature for 10–15 minutes.
-
Observation: The solution should turn from a suspension to a homogeneous, often slightly blue or green-tinged clear solution (depending on trace oxidation), but ideally remains clear/yellowish. This ensures the active [Cu(Proline)] complex is formed.
-
-
Substrate Addition:
-
Add 5-Iodoindole and K₃PO₄ to the vial.
-
Add the remaining DMSO (2.0 mL).
-
Add Phenylmethanamine via syringe.
-
Note: If the amine is a solid salt (e.g., HCl salt), add an extra equivalent of base.
-
-
Reaction:
-
Seal the vial tightly.
-
Heat the block to 90°C . Stir vigorously (800+ rpm).
-
Time: 12–24 hours. Monitor via TLC (System: Hexane/EtOAc 3:1) or LC-MS.[1]
-
Self-Validation: The reaction mixture often darkens to a deep brown/black as the reaction proceeds. If it remains pale after 4 hours with no product on TLC, oxygen may have poisoned the catalyst.
-
-
Workup:
-
Cool to Room Temperature.[1]
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Filter through a small pad of Celite to remove copper salts (prevents emulsions).
-
Wash the organic layer with Water (2x) and Brine (1x) to remove DMSO.
-
Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
-
Troubleshooting & Process Control
Use this logic flow to diagnose failures.
Figure 2: Diagnostic workflow for Ullmann coupling failures.
Common Failure Modes:
-
"The reaction stalled at 20% conversion."
-
Cause: Catalyst poisoning or product inhibition.
-
Fix: Add a second portion of Catalyst/Ligand (5 mol%) after 12 hours.
-
-
"Blue/Green precipitate formed immediately."
-
Cause: Oxidation of Cu(I) to Cu(II) by ambient air.
-
Fix: Ensure rigorous degassing of DMSO (bubble Argon for 20 mins) before use.
-
Safety & Handling
-
Copper(I) Iodide: Harmful if swallowed.[1] Causes skin irritation.[1] Toxic to aquatic life. Collect all copper waste separately; do not dispose of down the drain.
-
Phenylmethanamine: Corrosive and volatile. Handle in a fume hood.
-
DMSO: Penetrates skin easily, carrying dissolved toxins (like copper) into the body. Double-gloving (Nitrile) is mandatory.
References
-
Ma, D., et al. (2003). Accelerating Effect of Amino Acids on the Copper-Catalyzed Coupling Reaction of Aryl Halides with Primary Amines. Journal of the American Chemical Society.[2]
- Context: Establishes amino acids (L-Proline) as superior ligands for Ullmann coupling.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[1][3][4][5] Chemical Reviews.
-
Context: Comprehensive review of mechanism and scope.[5]
-
-
Organic Chemistry Portal. (2024). Ullmann Reaction - Recent Literature and Protocols.[2][4]
- Context: Up-to-date repository of specific ligand/solvent combin
-
BenchChem. (2025).[1] Application Note: A Robust Ullmann Condensation Protocol.
- Context: Industrial standard protocols for scale-up.
-
Punniyamurthy, T., et al. (2011).[3] Ligand-Free Copper-Catalyzed Synthesis of Polysubstituted Indoles.[3] Synlett.[3][6]
- Context: Alternative ligand-free conditions for less hindered substr
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Domino Ligand-Free Copper-Catalyzed Synthesis of Polysubstituted Indoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]
Application Note & Protocol: A Guided Synthesis of (3-(1H-Indol-1-yl)phenyl)methanamine
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of (3-(1H-Indol-1-yl)phenyl)methanamine, a valuable building block in medicinal chemistry and materials science. The synthetic strategy hinges on a modern, robust, and scalable three-step sequence starting from commercially available 3-bromobenzylamine. The core transformation is a palladium-catalyzed Buchwald-Hartwig N-arylation, a cornerstone of modern carbon-nitrogen bond formation.[1][2] To ensure the success and selectivity of this key step, a protecting group strategy is employed, temporarily masking the reactive primary amine. This guide details the rationale behind each procedural choice, provides step-by-step protocols for amine protection, cross-coupling, and deprotection, and includes troubleshooting insights to empower researchers in achieving high yields and purity.
Introduction & Synthetic Rationale
The N-arylindole scaffold is a privileged structure found in numerous biologically active compounds and functional materials.[3][4][5] The target molecule, (3-(1H-Indol-1-yl)phenyl)methanamine, combines this important heterocycle with a reactive benzylamine moiety, making it an attractive intermediate for further derivatization in drug discovery programs.
A direct coupling of 3-bromobenzylamine with indole via Buchwald-Hartwig amination presents a significant challenge. The primary amine of the starting material can compete with indole as a nucleophile and can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition and a complex mixture of side products. To circumvent these issues, a protecting group strategy is not merely recommended but essential for a clean and efficient reaction.
The chosen strategy involves three distinct stages:
-
Protection: The primary amine of 3-bromobenzylamine is protected as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is exceptionally well-suited for this synthesis due to its stability under the basic conditions of the subsequent coupling reaction and its clean, acid-labile removal.[6][7]
-
Cross-Coupling: The protected intermediate, tert-butyl (3-bromobenzyl)carbamate, undergoes a palladium-catalyzed Buchwald-Hartwig N-arylation with indole. This reaction forms the critical C-N bond between the aryl ring and the indole nitrogen.[3][8]
-
Deprotection: The Boc group is efficiently removed under acidic conditions to yield the final target molecule with high purity.[9][10]
Overall Synthetic Workflow
Caption: High-level overview of the three-step synthetic sequence.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. All reagents are to be handled with care, consulting the relevant Safety Data Sheets (SDS) before use. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Protection of 3-Bromobenzylamine
Rationale: This step introduces the Boc protecting group, rendering the primary amine unreactive for the subsequent palladium-catalyzed reaction. Di-tert-butyl dicarbonate (Boc₂O) is a common and effective reagent for this transformation.[7]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromobenzylamine | C₇H₈BrN | 186.05 | 5.00 g | 26.87 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 6.44 g | 29.56 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 4.10 mL | 29.56 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-bromobenzylamine (5.00 g, 26.87 mmol) in dichloromethane (100 mL).
-
Add triethylamine (4.10 mL, 29.56 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (6.44 g, 29.56 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor Progress: The reaction can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product, tert-butyl (3-bromobenzyl)carbamate, will have a higher Rf value than the starting amine.
-
Upon completion, transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is typically a colorless oil or white solid of sufficient purity for the next step. If necessary, it can be further purified by flash column chromatography.
-
Expected Yield: >95%
-
Protocol 2: Buchwald-Hartwig N-Arylation
Rationale: This is the key bond-forming step. A palladium pre-catalyst, in combination with a bulky, electron-rich biarylphosphine ligand, is essential for efficient coupling between the N-H bond of indole and the aryl bromide.[3][8] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of indole, which is a critical step in the catalytic cycle.[3] The reaction must be conducted under an inert atmosphere to prevent oxidation of the Pd(0) active catalyst and the phosphine ligand.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl (3-bromobenzyl)carbamate | C₁₂H₁₆BrNO₂ | 286.16 | 5.00 g | 17.47 |
| Indole | C₈H₇N | 117.15 | 2.25 g | 19.22 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 160 mg | 0.175 (2 mol% Pd) |
| XPhos | C₃₃H₄₅P | 480.68 | 250 mg | 0.524 (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 2.35 g | 24.46 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 90 mL | - |
| Ethyl Acetate & Hexanes | - | - | As needed | - |
Procedure:
-
To an oven-dried Schlenk flask, add tert-butyl (3-bromobenzyl)carbamate (5.00 g, 17.47 mmol), indole (2.25 g, 19.22 mmol), and sodium tert-butoxide (2.35 g, 24.46 mmol).
-
Add the palladium pre-catalyst Pd₂(dba)₃ (160 mg, 0.175 mmol) and the ligand XPhos (250 mg, 0.524 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Add anhydrous toluene (90 mL) via cannula or syringe.
-
Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.
-
Monitor Progress: The reaction can be monitored by TLC (3:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% ethyl acetate).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield tert-butyl ((3-(1H-indol-1-yl)phenyl)methyl)carbamate as a solid or viscous oil.
-
Expected Yield: 75-90%
-
Protocol 3: Boc Deprotection
Rationale: The final step involves the removal of the Boc group to unmask the primary amine. This is reliably achieved by acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) in DCM is highly effective and allows for easy removal of the reagent and solvent post-reaction.[7][9][10]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl ((3-(1H-indol-1-yl)phenyl)methyl)carbamate | C₂₀H₂₂N₂O₂ | 322.41 | 4.00 g | 12.41 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 10 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | As needed | - |
Procedure:
-
Dissolve the Boc-protected product (4.00 g, 12.41 mmol) in dichloromethane (40 mL) in a round-bottom flask at room temperature.
-
Slowly add trifluoroacetic acid (10 mL) to the stirred solution. Gas evolution (CO₂) will be observed.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor Progress: Monitor the reaction by TLC or LC-MS until all starting material has been consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM (50 mL) and carefully add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting product, (3-(1H-Indol-1-yl)phenyl)methanamine, is often obtained in high purity. Further purification by chromatography or crystallization can be performed if necessary.
-
Expected Yield: >95%
-
Mechanism of the Key Transformation
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.[1]
Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.
Cycle Explanation:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.
-
Ligand Exchange: The indole displaces the halide from the palladium coordination sphere.
-
Deprotonation: The base (NaOtBu) removes the proton from the coordinated indole nitrogen, forming a palladium-amido (indolyl) complex. This is often the rate-determining step.
-
Reductive Elimination: The N-aryl bond is formed as the product is eliminated from the metal center, regenerating the active Pd(0) catalyst to re-enter the cycle.
References
-
Amine Protection / Deprotection - Fisher Scientific. (URL: [Link])
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. (URL: [Link])
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. Organic Letters. (URL: [Link])
-
Jadhav, S. D., & Singh, S. K. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5127. (URL: [Link])
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. Organic Letters, 2(10), 1403-1406. (URL: [Link])
-
Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (URL: [Link])
-
Catellani, M., et al. (2008). Direct Palladium-Catalyzed C-3 Arylation of Free (NH)-Indoles with Aryl Bromides under Ligandless Conditions. The Journal of Organic Chemistry, 73(13), 5141-5144. (URL: [Link])
-
Boufroura, H., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical Research. (URL: [Link])
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])
-
Johnson, C. N., et al. (2012). Diindolylamine Preparation and Stability Investigations. The Journal of Organic Chemistry. (URL: [Link])
-
Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. - ResearchGate. (URL: [Link])
-
Wang, S., et al. (2022). Synthesis of N-Arylindoles from 2-Alkenylanilines and Diazonaphthalen-2(1H)-ones through Simultaneous Indole Construction and Aryl Introduction. The Journal of Organic Chemistry. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Benzyl (Bn) Protective Group - Chem-Station. (URL: [Link])
-
Benzylamines - Organic Chemistry Portal. (URL: [Link])
-
Wang, Y., et al. (2025). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. Journal of the American Chemical Society. (URL: [Link])
-
Voight, E. A., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles - ResearchGate. (URL: [Link])
-
Recent Progress Concerning the N-Arylation of Indoles - PMC. (URL: [Link])
-
Douglas, C. J., et al. (2022). The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence. Organic Letters. (URL: [Link])
-
Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed. (URL: [Link])
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - RSC Publishing. (URL: [Link])
-
Preparation of 3, 3'-(phenylmethylene) bis (1H-indole) -a proposed organic synthesis experiment - ResearchGate. (URL: [Link])
-
Recent Progress Concerning the N-Arylation of Indoles - ResearchGate. (URL: [Link])
-
Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones - MDPI. (URL: [Link])
-
Iodine Catalyzed, an Ecofriendly Synthesis of 3-((1H-indol-3-yl) (phenyl)methyl)-4-hydroxy-2H-chromen-2-one's. (URL: [Link])
-
3-Substituted indole: A review - International Journal of Chemical Studies. (URL: [Link])
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient palladium-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lab Reporter [fishersci.co.uk]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Using (3-(1H-Indol-1-yl)phenyl)methanamine as a fragment in drug discovery
Application Note: (3-(1H-Indol-1-yl)phenyl)methanamine as a Dual-Pharmacophore Fragment in Drug Discovery
Abstract
This guide details the utility, synthesis, and screening protocols for (3-(1H-Indol-1-yl)phenyl)methanamine , a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Structurally comprising an indole ring
Introduction: The "Twisted Biaryl" Advantage
In FBDD, a common failure mode is the "flatland" problem—libraries dominated by planar, sp2-rich molecules that stack non-specifically and have poor physicochemical properties.
The (3-(1H-Indol-1-yl)phenyl)methanamine fragment solves this via steric desymmetrization:
-
Non-Planarity: The steric clash between the indole C2/C7 protons and the phenyl ring's ortho-protons forces a twist angle of ~50–60° between the rings. This 3D character improves solubility and selectivity.
-
Dual Pharmacophores:
-
Indole: A privileged scaffold acting as a hydrophobic anchor and hydrogen bond acceptor (via the
-system). -
Benzylamine: A primary amine acting as a critical "growth vector" and hydrogen bond donor/acceptor.
-
Chemical Synthesis Protocol
Objective: Scalable synthesis of the target fragment from commodity starting materials.
Reaction Scheme
The synthesis utilizes a robust Copper-Catalyzed Ullmann-type coupling followed by nitrile reduction. This route avoids the need for amine protecting groups on the phenyl ring.
Figure 1: Two-step synthesis workflow targeting the twisted biaryl amine.
Detailed Methodology
Step 1: N-Arylation (Ullmann Coupling) [1]
-
Reagents: Indole (1.0 equiv), 3-Bromobenzonitrile (1.2 equiv), CuI (10 mol%), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA, 20 mol%),
(2.0 equiv). -
Solvent: Toluene (anhydrous).
-
Protocol:
-
Charge a flame-dried Schlenk flask with Indole, 3-Bromobenzonitrile, CuI, and
. -
Evacuate and backfill with Argon (3x).
-
Add Toluene and DMEDA via syringe.
-
Heat to 110°C for 24 hours.
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Wash filtrate with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Step 2: Nitrile Reduction
-
Reagents:
(2.5 equiv, 1M in THF). -
Protocol:
-
Cool a solution of the nitrile intermediate in dry THF to 0°C under Argon.
-
Add
dropwise (Caution: Exothermic). -
Warm to RT, then reflux for 4 hours.
-
Quench: Fieser workup (
mL , mL 15% NaOH, mL ). -
Isolation: Filter precipitate, concentrate filtrate. The free amine is often pure enough for library use; otherwise, convert to HCl salt for storage.
-
Fragment Screening: STD-NMR Protocol
Objective: Validate binding of the fragment to a target protein using Saturation Transfer Difference (STD) NMR.[2][3]
This fragment is hydrophobic (indole) yet soluble (amine). STD-NMR is the gold standard for detecting weak (
Experimental Setup Table
| Parameter | Specification | Rationale |
| Protein Conc. | 10–20 | Low concentration prevents aggregation; sufficient for saturation transfer. |
| Ligand Conc. | 0.5–1.0 mM | High Ligand:Protein ratio (50:1) maximizes the population of ligand receiving saturation. |
| Buffer | Deuterated solvent eliminates massive solvent signal. | |
| Temperature | 288 K (15°C) | Slows exchange rates, often sharpening STD signals. |
| Pulse Seq. | stddiff (Bruker) | Interleaved on-resonance/off-resonance irradiation. |
Execution Steps
-
Sample Prep: Dissolve fragment in
-DMSO (50 mM stock). Dilute into protein buffer ( ). Ensure final DMSO < 2%. -
On-Resonance Irradiation: Set irradiation frequency at -1.0 ppm or 12 ppm (regions with no ligand signals) to saturate protein protons selectively.
-
Off-Resonance Irradiation: Set at 40 ppm (control).
-
Data Acquisition: Acquire 128–256 scans.
-
Analysis: Subtract "On" spectrum from "Off" spectrum.
-
Positive Hit: Indole aromatic protons and methylene protons appear in the difference spectrum.
-
Epitope Mapping: The protons with the strongest STD effect (highest intensity in difference spectrum) are in closest contact with the protein surface.
-
Hit-to-Lead Elaboration Strategy
Once binding is confirmed, the fragment offers two distinct vectors for chemical evolution.[4]
Figure 2: Strategic growth vectors. The amine is typically used to reach solvent-exposed residues, while the indole C3 position targets deep hydrophobic pockets.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
-
Antilla, J. C., et al. (2002).[1] "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society. Link
-
Meyer, B., & Peters, T. (2003). "NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors." Angewandte Chemie International Edition. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link
-
Hajduk, P. J., et al. (2000). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Improving yield of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride synthesis
Technical Support Center: Ticket #5829-IND Subject: Yield Optimization for (3-(1H-Indol-1-yl)phenyl)methanamine HCl Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Synthetic Strategy
You are encountering yield issues with (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride . Based on the structural constraints, the most robust route is not the direct coupling of a benzylamine (which leads to self-polymerization and catalyst poisoning), but a two-stage sequence:
-
N-Arylation: Coupling 1H-indole with 3-bromobenzonitrile.
-
Chemoselective Reduction: Reducing the nitrile to the primary amine without hydrogenating the indole C2-C3 double bond.
Below is the master troubleshooting guide, structured as a Tier 3 Technical Support response.
Part 1: The Synthetic Pathway (Visualization)
The following diagram outlines the recommended "Nitrile Route" and the critical control points (CCPs) where yields typically collapse.
Caption: Figure 1. The "Nitrile Route" minimizes side reactions. CCPs (Critical Control Points) indicate high-risk failure modes.
Part 2: Module 1 - Troubleshooting N-Arylation (Step 1)
User Issue: "I am getting low conversion (<40%) or observing C3-arylated byproducts."
The N-arylation of indole is the bottleneck. The indole nitrogen is a poor nucleophile due to delocalization, and the C3 position is highly nucleophilic, leading to regioselectivity issues.
Diagnostic Protocol
| Variable | Recommendation | The "Why" (Mechanism) |
| Catalyst System | CuI (10 mol%) + L-Proline (20 mol%) | Copper-catalyzed Ullmann-type coupling is often superior to Palladium for unprotected indoles. L-Proline acts as a bidentate ligand, stabilizing the Cu(I) intermediate and preventing disproportionation. |
| Base Choice | K₃PO₄ (2.0 equiv) | Stronger bases (NaOtBu) can promote C3-arylation. K₃PO₄ provides the "Goldilocks" basicity—strong enough to deprotonate the N-H (pKa ~16) but mild enough to maintain regiocontrol. |
| Solvent | DMSO or DMF (Anhydrous) | High polarity is required to solubilize the inorganic base and stabilize the polar transition state. Toluene often fails here without phase transfer catalysts. |
| Temperature | 90°C - 110°C | Ullmann couplings have a high activation energy. Below 80°C, the reaction stalls; above 120°C, indole polymerization occurs. |
FAQ: Copper vs. Palladium?
Q: Why not use Buchwald-Hartwig (Pd) conditions? A: You can, but Pd-catalyzed N-arylation of indole often requires expensive bulky phosphine ligands (e.g., t-BuXPhos) to prevent the faster C3-arylation. The Copper/Diamine or Copper/Amino-acid system is cheaper and, for this specific substrate (electron-deficient aryl nitrile), highly effective.
Reference Protocol (Self-Validating):
-
Charge flask with CuI (0.1 eq), L-Proline (0.2 eq), K₃PO₄ (2 eq), Indole (1 eq), and 3-Bromobenzonitrile (1.1 eq).
-
Evacuate and backfill with Argon (3x). Oxygen kills the active Cu(I) species.
-
Add DMSO (degassed).
-
Heat to 90°C for 12-16 hours.
-
Validation: TLC should show the disappearance of indole. If Indole remains but Bromide is gone, you have homocoupling of the halide (add more bromide).
Part 3: Module 2 - Troubleshooting Nitrile Reduction (Step 2)
User Issue: "My product is a mixture of the amine, the imine, and reduced indole (indoline)."
Reducing the nitrile (-CN) to the amine (-CH₂NH₂) without touching the indole double bond is the challenge.
Decision Matrix: Selecting the Reductant
| Method | Risk Profile | Recommendation |
| H₂ / Pd/C | CRITICAL FAIL | Do Not Use. Palladium on Carbon will hydrogenate the indole C2-C3 double bond to form an indoline before it finishes reducing the nitrile. |
| LiAlH₄ (LAH) | Moderate | Effective, but can be messy. Requires strict temperature control (0°C) to avoid attacking the indole ring. |
| Borane-THF (BH₃·THF) | OPTIMAL | Recommended. Borane reduces nitriles rapidly to borazines, which hydrolyze to amines. It is electrophilic and tends to leave the electron-rich indole ring alone at moderate temps. |
| Raney Nickel | High | Requires high pressure; pyrophoric. Often leads to over-reduction. |
Optimized Protocol: Borane-THF Reduction
-
Dissolve the intermediate (3-(indol-1-yl)benzonitrile) in anhydrous THF under Argon.
-
Cool to 0°C.
-
Add BH₃·THF (1M solution, 3.0 equiv) dropwise.
-
Allow to warm to Room Temp (RT) and reflux for 2-4 hours.
-
The Quench (Crucial): Cool to 0°C. Carefully add MeOH (destroys excess borane) followed by 6M HCl .
-
Reflux the acidic mixture for 1 hour. Note: This step breaks the Boron-Nitrogen complex. If you skip this, you will isolate a boron-complexed intermediate, not the amine.
Part 4: Module 3 - Salt Formation & Isolation
User Issue: "I obtained a sticky brown gum instead of a white solid."
Amine hydrochlorides are notorious for being hygroscopic gums if impurities (specifically unreacted starting materials or boron salts) are present.
The "Crash-Out" Procedure
-
Free Basing: After the acid reflux in Step 2, basify with NaOH to pH > 12 and extract into EtOAc. Wash with brine. Dry over Na₂SO₄.
-
Solvent Swap: Evaporate EtOAc. Redissolve the oil in a minimal amount of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Acidification: Add 2M HCl in Diethyl Ether (commercial solution) dropwise at 0°C.
-
Do not use aqueous HCl. Water traps in the lattice and creates goo.
-
-
Trituration: If a gum forms, decant the solvent, add fresh ether, and sonicate. This physically breaks the amorphous gum and induces crystallization.
Part 5: Troubleshooting Logic Flow
Use this decision tree to diagnose your current failure mode.
Caption: Figure 2. Diagnostic logic for isolating failure modes in the synthesis pipeline.
References
-
Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. [Link] (Establishes the CuI/L-Proline protocol).
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles.[1][2][3][4][5] Journal of the American Chemical Society.[6] [Link] (Foundation for Cu-diamine ligand systems).
-
Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[7] 29. The rapid and quantitative reduction of nitriles to amines with borane-dimethyl sulfide. Synthesis.[1][2][6][7][8][9][10][11][12][13][14] [Link] (Validation of Borane for chemoselective nitrile reduction).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link] (Alternative Pd-catalyzed routes if Copper fails).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting hygroscopicity issues with amine hydrochloride salts
Technical Support Center: Amine Hydrochloride Salts
A Senior Application Scientist's Guide to Troubleshooting Hygroscopicity
Welcome to the technical support center for handling amine hydrochloride salts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your research. Hygroscopicity in amine hydrochloride salts is a pervasive issue that can compromise sample integrity, affect experimental reproducibility, and introduce significant challenges in formulation and manufacturing. This guide is structured in a question-and-answer format to directly address the common issues and observations you encounter at the bench.
Section 1: Understanding the Core Problem
Q1: What is hygroscopicity, and why are my amine hydrochloride salts so susceptible to it?
A: Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[1] Amine hydrochloride salts are particularly prone to this phenomenon due to their ionic nature and molecular structure.
The primary mechanism involves the strong affinity of the charged species—the protonated amine (R-NH₃⁺) and the chloride anion (Cl⁻)—for polar water molecules. These ions can readily form hydrogen bonds with water.[2] While salt formation, particularly with hydrochloric acid, is a common and effective strategy to improve the aqueous solubility of basic active pharmaceutical ingredients (APIs), it often introduces the stability challenge of hygroscopicity.[2][3]
The process begins with surface adsorption, but if the ambient humidity surpasses the salt's Critical Relative Humidity (CRH) , the material will continue to absorb water until it dissolves and forms a saturated solution.[4][5] This can lead to a cascade of physical and chemical problems.
Caption: Mechanism of moisture absorption by amine HCl salts and its consequences.
Q2: What is Critical Relative Humidity (CRH) and why is it important for my experiments?
A: The Critical Relative Humidity (CRH) is a substance-specific property defined as the relative humidity (RH) at which a material begins to absorb moisture from the atmosphere at a given temperature.[4] Below the CRH, the material remains stable; at or above the CRH, it will take up water.[5]
Understanding the CRH of your amine hydrochloride salt is crucial for several reasons:
-
Storage Conditions: It dictates the maximum allowable humidity for storage to prevent degradation.
-
Handling Environment: It informs whether you need a controlled environment, like a glove box or a low-humidity room, for handling and weighing.
-
Predicting Stability: A low CRH indicates high hygroscopicity and a greater risk of stability issues. For example, solid ammonium chloride has a CRH of ~76% at 30°C, but this drops to ~67% at 80°C, showing that hygroscopicity increases with temperature.[6]
Mixtures of salts often have a lower CRH than any individual component, a critical consideration in formulation.[5]
Section 2: Diagnosis and Characterization
Q3: My powder went from a free-flowing solid to a sticky or clumpy mass. How can I quantitatively measure its hygroscopicity?
A: Your observation is a classic sign of hygroscopicity. Moving beyond qualitative assessment to quantitative measurement is essential for developing a robust solution. The primary techniques used are Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer (KF) Titration.[][8]
| Technique | Principle | Key Output | Application Notes |
| Dynamic Vapor Sorption (DVS) | Measures mass change of a sample as it's exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[] | Sorption/desorption isotherms, moisture uptake rate, CRH determination. | The gold standard for characterizing hygroscopicity. It provides a complete picture of how the material behaves across a full humidity range. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] | Determines the amount of bound vs. free water by identifying weight loss at specific temperatures. | Useful for quantifying the water content of a sample that has already been exposed to moisture. Less effective for determining the CRH itself. |
| Karl Fischer (KF) Titration | A chemical titration method that reacts water with an iodine-based reagent to determine the exact water content. | Precise percentage of water in a sample (% w/w). | Highly accurate for quantifying water content, but it's a destructive, single-point measurement. It doesn't provide information about behavior across different humidity levels. |
For a comprehensive assessment, DVS is the most powerful tool. However, if you lack access to a DVS instrument, a static gravimetric method can provide a good estimate.
Protocol 1: Basic Static Gravimetric Hygroscopicity Test
This protocol uses saturated salt solutions to create fixed-humidity environments within desiccators to classify a material's hygroscopicity.
Materials:
-
Several airtight desiccators or sealed chambers.
-
Saturated salt solutions (e.g., Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH, Potassium Nitrate for ~94% RH at 25°C). Ensure excess solid salt is present.
-
Analytical balance (4-5 decimal places).
-
Shallow weighing dishes (glass or aluminum).
-
Your amine hydrochloride salt, pre-dried in a vacuum oven to a constant weight.
Procedure:
-
Preparation: Place the saturated salt solutions in their respective desiccators and allow them to equilibrate for at least 24 hours.
-
Sample Weighing: Accurately weigh approximately 100-300 mg of the pre-dried amine salt into a tared weighing dish. Record this as the initial mass (m_initial).
-
Exposure: Place the weighing dish inside one of the prepared desiccators (e.g., starting with 75% RH).
-
Incubation: Seal the desiccator and store it at a constant temperature (e.g., 25°C) for a set period, typically 24 hours.
-
Final Weighing: Quickly remove the sample from the desiccator and immediately re-weigh it. Record this as the final mass (m_final). Work swiftly to minimize moisture exchange with the lab atmosphere.[9]
-
Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = [(m_final - m_initial) / m_initial] * 100
-
Classification: Compare your results to a standard classification system.
| Hygroscopicity Class | % Weight Gain (at 25°C, 80% RH for 24h) | Description |
| Class 1: Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Class 2: Slightly hygroscopic | ≥ 0.2% and < 2% | Minor moisture uptake. |
| Class 3: Hygroscopic | ≥ 2% and < 15% | Significant moisture uptake, likely leading to physical changes.[10] |
| Class 4: Very hygroscopic | ≥ 15% | Substantial moisture uptake. |
| Deliquescent | Sufficient water is absorbed to form a liquid solution. | Material liquefies. |
This classification is based on the European Pharmacopoeia general chapter 5.11.
Section 3: Mitigation and Troubleshooting Strategies
Once you've confirmed a hygroscopicity issue, you can employ a range of strategies, from simple handling adjustments to advanced formulation techniques.
Caption: Troubleshooting workflow for hygroscopicity issues.
Q4: What are the best practices for handling and storing my hygroscopic amine HCl salt to ensure its integrity for immediate use?
A: Proper handling and storage are your first line of defense. The key principle is to minimize exposure to atmospheric moisture.[11][12]
-
Controlled Environments: Whenever possible, handle the material inside a glove box with a controlled inert atmosphere (N₂ or Ar) or in a room with controlled low humidity (< CRH of your material).[13]
-
Desiccators: For short-term storage and transport within the lab, always use a desiccator containing an active desiccant (e.g., silica gel, phosphorus pentoxide).[10]
-
Minimize Exposure Time: When weighing, work quickly. Have all your tools and containers ready beforehand. Use a weighing vessel with a lid and only uncap it for the brief moment you are adding the material.[12]
-
Appropriate Packaging: Store the bulk material in airtight containers, preferably glass, with a secure, tight-fitting lid. For highly sensitive materials, consider sealing the container with paraffin film. For formulated products, packaging with a high moisture barrier, such as foil-foil blisters, is superior to plastic bottles.[14][15]
-
Aliquotting: Upon receiving a new batch of a hygroscopic compound, consider immediately dividing it into smaller, single-use aliquots. This prevents repeated exposure of the entire batch to the atmosphere.
Q5: I need to dry my salt that has already absorbed water. What is the safest and most effective method?
A: Drying a hygroscopic salt requires careful consideration to avoid thermal decomposition, which can be a risk for complex organic molecules.
Protocol 2: Drying via Vacuum Oven
This is the most common and generally safest method as it allows for water removal at a lower temperature than ambient pressure drying.
Materials:
-
Vacuum oven with a temperature controller.
-
Vacuum pump with a cold trap.
-
Shallow glass dish (e.g., a crystallization dish).
Procedure:
-
Sample Preparation: Spread the hygroscopic salt in a thin layer in the glass dish to maximize surface area.
-
Oven Setup: Place the dish in the vacuum oven. Connect the oven to the vacuum pump with a cold trap in between the oven and the pump to capture the water vapor and protect the pump.
-
Temperature Selection: Set the oven temperature. This is a critical step. The temperature should be high enough to facilitate water removal but well below the compound's melting or decomposition point. A good starting point is often 40-50°C. Check the material's safety data sheet (SDS) or literature for thermal stability data.
-
Drying Process: Close the oven door and slowly apply the vacuum. A slow application prevents the fine powder from being aspirated into the pump.
-
Monitor for Constant Weight: Dry the material for several hours (e.g., 12-24 hours). To confirm dryness, release the vacuum (preferably with a dry, inert gas like nitrogen), remove the sample, weigh it, and record the mass. Return it to the oven, re-apply the vacuum, and dry for another 2-4 hours. Repeat this process until two consecutive weighings are identical (constant weight). This is your validation that the material is dry.[16]
-
Storage: Once dry, immediately transfer the material to a desiccator or a controlled-atmosphere container.
Alternative Method - Azeotropic Distillation: For highly heat-sensitive compounds, azeotropic distillation can be used. The wet salt is suspended in a non-polar solvent like toluene, which forms a low-boiling azeotrope with water. Heating the mixture removes the water-toluene azeotrope, leaving the dry salt behind. This should be done with care and proper knowledge of the technique.[17]
Q6: My amine HCl salt is fundamentally too hygroscopic for my application. What advanced strategies can I explore to create a more stable solid form?
A: When handling and drying are insufficient, you must modify the solid form of the material itself. This is a core activity in drug development known as crystal engineering.[14][18]
| Strategy | Mechanism | Pros | Cons |
| Co-crystallization | A co-former molecule is introduced into the crystal lattice, forming a new crystalline solid with unique properties. The co-former can shield the hygroscopic sites of the API from water via hydrogen bonding.[2] | Can significantly reduce hygroscopicity without changing the API's covalent structure. Offers an opportunity for intellectual property.[14] | Requires screening for suitable co-formers. Regulatory path can be more complex than for a simple salt. |
| Alternative Salt Formation | The hydrochloride counter-ion is replaced with a different one (e.g., mesylate, tosylate, sulfate, or an organic carboxylate like citrate).[2] | Can dramatically improve physical stability and reduce hygroscopicity.[2] | May significantly alter solubility, dissolution rate, and bioavailability, which could be detrimental.[2] |
| Polymorph Screening | Different packing arrangements of the same molecule (polymorphs) can exhibit vastly different physical properties, including hygroscopicity. A screening process can identify a more stable, less hygroscopic crystal form.[][20] | Does not change the chemical composition. A more stable polymorph can be a significant discovery. | A comprehensive screen can be time- and resource-intensive. The most stable form may not have the desired solubility. |
| Formulation with Excipients | The API is physically mixed or processed with functional excipients. This includes film coating to create a moisture barrier or co-processing with hydrophobic excipients to repel water.[14][21] | A practical and widely used approach in pharmaceutical manufacturing. Can be tailored to achieve desired release profiles.[14] | Does not change the intrinsic hygroscopicity of the API itself; it only protects the final dosage form. May add complexity and bulk to the formulation. |
Expert Insight: Of these strategies, co-crystallization and alternative salt formation are often the most powerful for fundamentally solving a hygroscopicity problem at the molecular level. For instance, studies have shown that forming co-crystals of berberine chloride or palmatine chloride can prevent the chloride ion from interacting with water, thereby improving stability.[2] Similarly, replacing the chloride in adiphenine hydrochloride with oxalate or citrate greatly enhanced stability, although it also reduced aqueous solubility, highlighting the critical trade-offs that must be managed.[2]
References
-
Hygroscopicity: Significance and symbolism. (2026, January 16). ScienceDirect. Retrieved from [Link]
-
Lim, Z. Z., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 2015. Available at: [Link]
-
Patel, K., et al. (2011). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 3(4), 857-864. Retrieved from [Link]
-
Peng, Y., et al. (2020). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques, 13(10), 5565-5577. Retrieved from [Link]
-
Ahmad, H., et al. (2022). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Sensors, 22(15), 5568. Retrieved from [Link]
-
Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]
-
Thakuria, R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical relative humidity. Retrieved from [Link]
-
Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]
-
Fitosoil. (2020, June 28). Critical Relative Humidity. Retrieved from [Link]
-
Nikitin, Y. G. (2021). Hygroscopic gravimetric quantitative chemical analysis. Review. Journal of Analytical Chemistry, 76(13), 1329-1340. Retrieved from [Link]
-
The Hendrix Group, Inc. (n.d.). Ammonium Chloride. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]
-
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
-
Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]
-
NACE International. (2011, May 1). Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. Corrosion, 67(5), 055003. Retrieved from [Link]
-
Li, Y., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 22(1), 108-116. Retrieved from [Link]
-
Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Crystals, 12(8), 1129. Retrieved from [Link]
-
Reddit. (2021, September 15). Why is hydrogen chloride in everything? Retrieved from [Link]
-
Luthra, S., et al. (2020). Characterization, Solubility, and Hygroscopicity of BMS-817399. Journal of Chemical & Engineering Data, 65(8), 4072-4080. Retrieved from [Link]
-
ResearchGate. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
- Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
-
Hyttinen, N. (2023). The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics, 23(21), 13809-13817. Retrieved from [Link]
-
Sciencemadness.org. (2014, November 25). Water exchange between different hygroscopic salts. Retrieved from [Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). API Crystallization. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Critical relative humidity – Knowledge and References. Retrieved from [Link]
-
American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. Retrieved from [Link]
-
Adani Pharmachem Pvt. Ltd. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hghouston.com [hghouston.com]
- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 5. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]
- 6. content.ampp.org [content.ampp.org]
- 8. labinsights.nl [labinsights.nl]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. pharmainfo.in [pharmainfo.in]
- 11. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 12. tutorchase.com [tutorchase.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.vestanutra.com [blog.vestanutra.com]
- 16. reddit.com [reddit.com]
- 17. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 20. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. colorcon.com [colorcon.com]
Technical Support Center: Purification of (3-(1H-Indol-1-yl)phenyl)methanamine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of the crude product (3-(1H-Indol-1-yl)phenyl)methanamine. As a primary aromatic amine containing an indole moiety, this compound presents unique challenges that require a tailored purification strategy. This document is designed for researchers, medicinal chemists, and process development scientists to navigate these challenges effectively.
Section 1: Initial Assessment & General Questions
This section addresses the preliminary steps and overarching strategies for purifying your crude product.
Q1: I have just completed the synthesis. What are the most effective purification methods for crude (3-(1H-Indol-1-yl)phenyl)methanamine?
A1: The optimal purification strategy depends on the nature and quantity of impurities. However, for a basic compound like (3-(1H-Indol-1-yl)phenyl)methanamine, a multi-step approach is typically most effective. The three primary methods to consider are:
-
Acid-Base Extraction: This is an excellent first-pass, bulk purification technique. It leverages the basicity of the amine to separate it from neutral or acidic impurities. The amine is protonated with an acid to form a water-soluble salt, which is extracted into the aqueous phase.[1][2] Subsequent basification of the aqueous layer regenerates the purified, water-insoluble free amine.[3][4]
-
Column Chromatography: This is the preferred method for separating the target compound from closely related, non-polar impurities that may not be removed by extraction. Due to the basic nature of the amine, special considerations are necessary to prevent poor separation and low recovery.[5][6]
-
Crystallization/Recrystallization: If the product is a solid and has been substantially purified by the above methods (>90% purity), recrystallization is an ideal final step to obtain a highly pure, crystalline solid.[7][8] This can also be performed on a salt form of the amine (e.g., the hydrochloride salt).[7]
Q2: My crude product is a dark, viscous oil. What should be my first purification step?
A2: For a crude oil, an acid-base extraction is the ideal initial step.[1] Direct loading of a dark, complex crude mixture onto a chromatography column can lead to irreversible adsorption of impurities, poor separation, and low recovery of your product. An acid-base wash will efficiently remove many baseline impurities and unreacted non-basic starting materials, often lightening the color and improving the handling characteristics of your product before attempting chromatography.
Q3: What are the likely impurities I might encounter in my crude (3-(1H-Indol-1-yl)phenyl)methanamine?
A3: Impurities are highly dependent on the synthetic route. For instance, if the amine was synthesized via the reduction of a nitrile or an oxime, you can expect:
-
Unreacted Starting Materials: e.g., 3-(1H-indol-1-yl)benzonitrile or the corresponding aldehyde/ketone.
-
Partially Reduced Intermediates: Such as the corresponding imine.
-
Byproducts from the Indole Synthesis: If the indole ring was formed in a preceding step, you might have isomeric byproducts or unreacted precursors from that synthesis.[9][10]
-
Reagents and Catalysts: Residual reducing agents (e.g., borane complexes, lithium aluminum hydride byproducts) or hydrogenation catalysts (e.g., Palladium, Nickel).
-
Solvents: High-boiling point reaction solvents like DMF or DMSO.
Section 2: Troubleshooting Acid-Base Extraction
This technique is fundamental for amine purification. Here’s how to address common issues.
Q4: I tried an acid-base extraction, but a thick emulsion formed between the organic and aqueous layers. How can I resolve this?
A4: Emulsion formation is common when dealing with complex mixtures. Here are several strategies to break it:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a small volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which can help force the separation.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break up the emulsion.
Q5: After I acidified the organic layer and separated the phases, I added NaOH to the aqueous layer to regenerate my amine, but nothing precipitated. Where is my product?
A5: There are a few possibilities:
-
Insufficient Basification: Your product is still protonated and water-soluble as the ammonium salt. Check the pH of the aqueous layer with litmus paper or a pH meter. Continue adding a strong base (e.g., 2 M NaOH) until the solution is strongly basic (pH > 12).
-
Product is an Oil: The free amine may be an oil at room temperature and may not precipitate as a solid. It might appear as a cloudy suspension or an oily film on the surface or glassware. You will need to extract the free amine back into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Low Product Concentration: If the amount of product is very small, it may remain dissolved or suspended in the large volume of water. Perform a back-extraction with an organic solvent (e.g., 3 x 20 mL of DCM) to recover it.
Workflow: Acid-Base Extraction Protocol
Caption: Workflow for purifying a basic amine via acid-base extraction.
Section 3: Troubleshooting Column Chromatography
Column chromatography is essential for high-purity isolation. The basicity of the amine is the primary challenge.
Q6: My product is streaking badly down the silica gel column (severe peak tailing), and the fractions are all mixed. What's happening?
A6: This is a classic problem when purifying amines on standard silica gel.[5] The slightly acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly bind to your basic amine, causing it to elute slowly and broadly.[5] To fix this:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.5-2% by volume).[5][11] This competing base will neutralize the acidic sites on the silica, allowing your product to elute in sharp, well-defined bands.[12]
-
Use a Different Stationary Phase: If tailing persists, switch to a more suitable stationary phase.
-
Amine-functionalized silica: This is an excellent choice as it has a basic surface, which repels the amine and prevents strong interactions, often leading to excellent peak shape.[6][12]
-
Basic Alumina: Alumina is another option for purifying basic compounds.
-
Reversed-Phase (C18) Chromatography: This can be very effective, especially for polar amines.[13] A mobile phase of water/acetonitrile or water/methanol, sometimes with a basic modifier to ensure the amine is in its free-base form, is used.[12]
-
Table 1: Comparison of Chromatography Systems for (3-(1H-Indol-1-yl)phenyl)methanamine
| Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Standard Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol + 1% Triethylamine | Inexpensive, readily available.[11] | Requires basic modifier; potential for low recovery if modifier is omitted.[5] |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Excellent peak shape, high recovery for basic amines.[6] | More expensive than standard silica. |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol | Excellent for polar amines and impurities; conditions are easily transposed from LC-MS analysis.[13] | Requires removal of aqueous solvent post-purification; can be more expensive. |
Q7: I ran a column with a basic modifier, but my yield is still very low. Did my product decompose on the silica?
A7: While some very sensitive amines can degrade on silica, low recovery is more often due to irreversible adsorption.[5] Before committing your entire batch, perform a small-scale test. Adsorb a small, known amount of crude product onto a gram of silica, then try to wash it all off with a very polar solvent system (e.g., 10% Methanol in DCM with 2% TEA). If you don't recover the material, it is binding irreversibly. In this case, you must switch to a different stationary phase like amine-functionalized silica or consider reversed-phase chromatography.[12][13]
Diagram: Troubleshooting Chromatography Issues
Caption: Decision tree for resolving common amine chromatography problems.
Section 4: Troubleshooting Crystallization
Crystallization is the ultimate step for achieving high purity.
Q8: I'm trying to recrystallize my purified product, but it keeps separating as an oil instead of forming crystals. What should I do?
A8: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are some solutions:
-
Use more solvent: The solution might be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Lower the cooling temperature: If the compound has a low melting point, you may need to cool the solution to a lower temperature (e.g., in a freezer) for crystals to form.
-
Change the solvent system: The polarity of the solvent may be too different from your compound. Try a more suitable solvent or solvent pair (see Table 2). A good solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites to induce crystallization.
Q9: What are some good starting solvents for recrystallizing (3-(1H-Indol-1-yl)phenyl)methanamine?
A9: Given the aromatic nature of the compound, solvents that work well for other aromatic compounds are a good starting point.[7][14] Always test with a small amount of material first.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent / Solvent System | Type | Rationale & Comments |
| Toluene | Aromatic | "Like dissolves like"; good for aromatic compounds.[8] |
| Ethyl Acetate / Hexanes | Solvent/Anti-solvent | Dissolve in a minimal amount of hot ethyl acetate, then slowly add hexanes until cloudy. Reheat to clarify and cool slowly. |
| Ethanol / Water | Solvent/Anti-solvent | A common choice for moderately polar compounds containing N-H bonds. Dissolve in hot ethanol and add water dropwise. |
| Isopropanol | Polar Protic | Can be a good single solvent for compounds with hydrogen bonding capabilities. |
Q10: Is it better to crystallize the compound as the free base or as a salt?
A10: Both are valid options. Sometimes, the salt form of an amine has much better crystallization properties than the free base.[7] You can try dissolving your purified free base in a solvent like isopropanol or ethanol and adding a solution of HCl in diethyl ether or isopropanol dropwise. The resulting hydrochloride salt will often precipitate as a clean, crystalline solid. This salt can then be used directly or converted back to the free base with another basic wash if needed.
References
- RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9).
- Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com.
- Acid–base extraction - Wikipedia.
- Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography - Benchchem.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives - American Chemical Society.
- Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC. (2008, June 2).
- What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence.
- Amine Troubleshooting - Sulfur Recovery Engineering Inc.
- Application Notes and Protocols: Synthesis of Substituted Indoles from N-Ethyl-2-Iodoaniline - Benchchem.
- How to recrystallization amine compound and it is not soluble in common organic solvents ? | ResearchGate. (2021, January 19).
- Acid base extraction - YouTube. (2020, July 23).
- Workup: Amines - Department of Chemistry : University of Rochester.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Recrystallization.
- Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography - Benchchem.
- An in-depth Study of Amine System Failures - ResearchGate.
- Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC. (2021, June 26).
- Contamination in Amine Systems | Refining Community.
- How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10).
- Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation | Request PDF - ResearchGate.
- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - MDPI. (2023, December 6).
- Is there an easy way to purify organic amines? - Biotage. (2023, January 19).
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4).
- identifying impurities in 1H-Indol-2-yl(phenyl)methanone synthesis by NMR - Benchchem.
- Indole - Wikipedia.
- Crystallization Solvents.pdf.
- Preparation of 3, 3'-(phenylmethylene) bis (1H-indole) -a proposed organic synthesis experiment - ResearchGate.
- ARC Lab | Pharmaceutical cocrystallization and formulation of drugs - IISER Mohali.
- An Old Crystallization Technique as a Fast, Facile, and Adaptable Method for Obtaining Single Crystals of Unstable “Li2TCNQF4” and New Compounds of TCNQ or TCNQF4: Syntheses, Crystal Structures, and Magnetic Properties - PMC. (2023, May 26).
- Ghosh et al., IJPSR, 2014; Vol. 5(10): 4078-4108. (2014, March 20).
- Effect of an aryl amide derivative on the crystallization behaviour and impact toughness of poly(ethylene terephthalate) - CrystEngComm (RSC Publishing).
- Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives - PubMed. (2025, April 15).
- Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR - Repositorio Académico - Universidad de Chile. (2016, November 21).
- Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities as determined by partial dissolutions - RSC Publishing.
- jc520 3,3'-(phenylmethylene)bis(1H-indole) (3a) - The Royal Society of Chemistry.
- Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction - AIR Unimi. (2014, November 17).
- Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. (2011, January 15).
- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI. (2017, October 17).
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. rubingroup.org [rubingroup.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of (3-(1H-Indol-1-yl)phenyl)methanamine Hydrochloride
Executive Summary
This guide provides a rigorous structural characterization framework for (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride . As a bifunctional building block containing an indole core and a primary benzylamine, this compound presents unique spectroscopic challenges, particularly in distinguishing N-arylation from C-arylation isomers and confirming salt stoichiometry.
This document objectively compares the spectral "performance" (resolution, diagnostic utility, and stability) of the Hydrochloride (HCl) salt form against its Free Base alternative and structural isomers. It establishes a self-validating protocol for researchers to confirm identity and purity during drug development.
Structural Context & Assignment Logic[1]
To interpret the NMR spectrum accurately, we must deconstruct the molecule into three magnetically distinct domains. The presence of the hydrochloride salt significantly influences the chemical environment of the aliphatic region and the exchangeable protons.
The Molecular Architecture
-
Domain A (Indole Core): The N-linked indole (1-position) retains protons at C2 and C3. This is the primary diagnostic feature distinguishing it from C-arylated byproducts (e.g., 2-phenylindole or 3-phenylindole).
-
Domain B (Linker Phenyl Ring): A meta-substituted benzene ring connecting the Indole N1 to the methanamine arm.
-
Domain C (Amine Tail): A benzylic methylene (-CH2-) attached to an ammonium group (-NH3+ Cl-).
Visualization of Assignment Logic
The following diagram illustrates the connectivity and the flow of magnetic influence (shielding/deshielding) used for assignment.
Figure 1: Structural assignment logic linking molecular domains to diagnostic NMR signals.
Comparative Analysis: HCl Salt vs. Alternatives
In analytical chemistry, "performance" refers to the ability of a form (Salt vs. Free Base) or solvent system to provide unambiguous structural confirmation.
Scenario A: The HCl Salt in DMSO-d6 (Recommended)
This is the Gold Standard for characterization.
-
Solubility: High. The polar ionic nature of the salt dissolves readily in DMSO.
-
Exchangeable Protons: DMSO-d6 (non-protic) slows the exchange of the ammonium protons (-NH3+), allowing them to appear as a distinct broad singlet around 8.3–8.6 ppm. This confirms the salt formation stoichiometry (integration of 3H).
-
Resolution: The benzylic CH2 is deshielded by the cationic nitrogen, moving it away from the solvent residual peak (DMSO ~2.50 ppm) and water (~3.33 ppm).
Scenario B: The Free Base in CDCl3 (Alternative)
-
Solubility: Moderate to Good.
-
Data Loss: In CDCl3, the amine protons (-NH2) often appear as a broad, wandering hump between 1.5–2.0 ppm, often overlapping with water or impurities. You lose the stoichiometric confirmation of the amine.
-
Shift Migration: The benzylic CH2 shifts upfield (shielded) to ~3.8–3.9 ppm due to the loss of the positive charge.
Scenario C: C-Linked Isomers (The "Impurity" Comparison)
A common synthetic failure mode is C-arylation (e.g., forming 3-(3-aminomethylphenyl)indole).
-
Differentiation:
-
Target (N-linked): Shows both Indole H-2 and H-3 protons.[1]
-
Alternative (C-linked): One of these protons (H-2 or H-3) will be missing.
-
Comparative Data Table
The following table summarizes the expected chemical shifts based on fragment analysis and substituent effects (Additivity Rules).
| Domain | Proton Assignment | HCl Salt (DMSO-d6) δ (ppm) | Free Base (CDCl3) δ (ppm) | Multiplicity | Integration |
| Amine | -NH3+ (Salt) / -NH2 (Base) | 8.30 – 8.60 | 1.50 – 2.00 | Broad s | 3H (Salt) / 2H (Base) |
| Indole | Indole H-2 | 7.65 – 7.75 | 7.30 – 7.40 | d (J~3Hz) | 1H |
| Indole | Indole H-4, H-7 | 7.55 – 7.65 | 7.60 – 7.70 | m | 2H |
| Phenyl | Phenyl H-2' (Iso-singlet) | 7.45 – 7.55 | 7.35 – 7.45 | s (broad) | 1H |
| Phenyl | Phenyl H-4', H-5', H-6' | 7.10 – 7.40 | 7.10 – 7.30 | m | 3H |
| Indole | Indole H-5, H-6 | 7.05 – 7.20 | 7.10 – 7.20 | m | 2H |
| Indole | Indole H-3 | 6.65 – 6.75 | 6.60 – 6.70 | d (J~3Hz) | 1H |
| Aliphatic | Benzylic -CH2- | 4.10 – 4.20 | 3.85 – 3.95 | s (q if coupled) | 2H |
Note: The "Performance" of the HCl salt in DMSO is superior because the -NH3+ signal (8.5 ppm) and the H-3 doublet (6.7 ppm) are in clear spectral windows, allowing for precise integration.
Experimental Protocol
This protocol ensures reproducibility and avoids common artifacts like "swamping" the amine signal with water.
Materials
-
Compound: ~5–10 mg of (3-(1H-Indol-1-yl)phenyl)methanamine hydrochloride.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (optional).
-
Critical: Use a fresh ampoule to minimize water content. High water content causes proton exchange, broadening the NH3+ peak.
-
-
Tubes: High-precision 5mm NMR tubes (Wilmad 528-PP or equivalent).
Method
-
Weighing: Weigh 5–10 mg of solid directly into a clean vial (not the tube).
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. The solution should be clear.
-
Troubleshooting: If cloudy, the salt may be partially neutralized or contain inorganic salts (NaCl). Filter through a cotton plug if necessary.
-
-
Acquisition:
-
Temperature: 298 K (25°C).
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (D1): ≥ 1.0 second (ensure full relaxation of aromatic protons).
-
Scans (NS): 16 or 32 (sufficient for 10 mg).
-
-
Processing:
-
Reference DMSO residual quintet to 2.50 ppm.
-
Apply exponential multiplication (LB = 0.3 Hz) to smooth noise.
-
Validation Step (D2O Shake)
To confirm the amine assignment:
-
Run the standard spectrum.
-
Add 1 drop of D2O to the NMR tube.
-
Shake and re-run.
-
Result: The broad peak at ~8.5 ppm (NH3+) should disappear or shrink significantly due to Deuterium exchange. The benzylic CH2 (4.1 ppm) will remain but may sharpen.
Workflow Diagram
The following Graphviz diagram outlines the decision process for validating the synthesis product.
Figure 2: Step-by-step decision tree for validating structure and salt form.
References
-
Solvent Effects: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics 2010, 29, 9, 2176–2179. Available at: [Link] (Referenced via snippet 1.15).
-
Benzylamine Data: Benzylamine Hydrochloride NMR Data in DMSO-d6. Royal Society of Chemistry (RSC) Supplementary Information. Available at: [Link] (Referenced via snippet 1.7).
-
N-Aryl Indole Data: 1-Phenyl-1H-indole Spectral Data. National Institutes of Health (NIH) PubChem. Available at: [Link] (Referenced via snippet 1.2).
Sources
Reference Standards for 3-(1H-Indol-1-yl)phenylmethanamine Quality Control
Executive Summary
For drug development professionals working with 3-(1H-Indol-1-yl)phenylmethanamine (a critical N-arylated indole intermediate often found in kinase inhibitor scaffolds), the selection of a reference standard is not merely a purchasing decision—it is a regulatory compliance strategy.[1]
Because this specific molecule is often a custom synthesis intermediate rather than a commodity chemical, "off-the-shelf" pharmacopeial standards (like USP or EP RS) rarely exist.[1] Researchers are frequently forced to choose between Commercial Research Grade materials and establishing their own In-House Primary Standards .[1]
This guide objectively compares these approaches, establishing that while commercial research grades offer speed, they fail the "Scientific Integrity" test for GMP release without extensive re-qualification. We provide the experimental protocols to bridge this gap, specifically focusing on Quantitative NMR (qNMR) as the superior method for establishing potency over the traditional Mass Balance approach.
Part 1: Comparative Analysis of Reference Standard Classes
When sourcing a standard for 3-(1H-Indol-1-yl)phenylmethanamine (C₁₅H₁₄N₂), you are generally presented with three tiers of quality. The following table contrasts their suitability for GLP/GMP applications.
Table 1: Performance Matrix of Reference Standard Options
| Feature | Option A: ISO 17034 CRM | Option B: In-House Primary Standard | Option C: Commercial Research Grade |
| Definition | Certified Reference Material from an accredited producer.[1] | High-purity batch fully characterized by the end-user (You). | Material synthesized for R&D, often with limited CoA.[1] |
| Traceability | SI-traceable (NIST/BIPM).[1] | Traceable via qNMR to a NIST SRM (e.g., Benzoic Acid).[1] | Often untraceable; "Purity by Area %" only. |
| Purity Assignment | Absolute Potency (w/w%). | Absolute Potency (via qNMR or Mass Balance).[1] | Relative Purity (HPLC Area %). |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%).[1] | Calculated by user (typically <0.8%).[1] | Unknown/Not stated. |
| Suitability | Gold Standard for GMP Release.[1] | Recommended for Niche Intermediates.[1] | High Risk for GMP; Acceptable for R&D ID only.[1] |
| Cost/Time | High / Long Lead Time (Custom).[1] | Moderate / 2-3 Weeks (Internal). | Low / Immediate. |
The Critical Gap: "Area %" vs. "Weight %"
For 3-(1H-Indol-1-yl)phenylmethanamine, a Commercial Research Grade (Option C) CoA often claims "98% Purity."[1] This is usually HPLC Area % .
-
The Trap: This ignores residual solvents (likely Ethyl Acetate or DCM from extraction), water (amines are hygroscopic), and inorganic salts. A sample can be 99% pure by HPLC but only 90% potent by weight.
-
The Solution: For this specific molecule, you must upgrade Option C to Option B using the protocols below.
Part 2: Decision Framework & Workflow
The following diagram illustrates the decision logic for qualifying a reference standard for this indole derivative.
Figure 1: Qualification workflow for establishing a Primary Reference Standard when a Pharmacopeial standard is unavailable.
Part 3: Experimental Protocols (Self-Validating Systems)
To establish an In-House Primary Standard (Option B), you must perform the following two experiments. These are designed to be self-validating: if the data does not converge, the material is rejected.
Protocol 1: Chromatographic Purity (HPLC-UV)
Objective: To identify organic impurities (e.g., unreacted indole, 3-bromobenzylamine, or dimers). Rationale: The indole moiety absorbs strongly at 254 nm. The amine function requires pH control to prevent peak tailing.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol interactions with the amine).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (Indole
) and 220 nm (Amine/Phenyl).[1] -
Sample Prep: 0.5 mg/mL in 50:50 Water:MeCN.
Acceptance Criteria:
-
Main peak retention time stable (± 0.1 min).
-
No single impurity > 0.5%.
-
Total impurities < 2.0%.
Protocol 2: Potency Assignment via qNMR (The "Gold Standard")
Objective: Determine the absolute weight % (potency) of the standard. Why qNMR? Unlike Mass Balance (which requires measuring water by KF, solvents by GC, and inorganics by ROI), qNMR measures the molecule directly against a NIST-traceable internal standard. It is faster and often more accurate for hygroscopic amines.
Reagents:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1] Reason: Maleic acid singlet (~6.3 ppm) falls in a clean region, distinct from the Indole aromatic protons (6.5–8.0 ppm) and the benzylic -CH2- (~3.8-4.0 ppm).[1]
-
Solvent: DMSO-d6 (Ensures solubility of both the indole and the polar amine).
Procedure:
-
Weighing: Accurately weigh ~10 mg of the Sample (
) and ~10 mg of Internal Standard ( ) into the same vial. Use a microbalance (readability 0.001 mg). -
Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (vortex/sonicate).
-
Acquisition:
Calculation:
Where:
- = Integral area.[1][2][3]
- = Number of protons (e.g., 2 for Maleic acid singlet, 2 for Benzylic -CH2-).
- = Molecular Weight.[1]
- = Mass weighed.[1]
- = Purity (as a decimal).[1]
Validation Check:
Compare the qNMR Potency result with the Mass Balance result (
Part 4: Scientific Rationale & Troubleshooting
Structural Vulnerabilities
The 3-(1H-Indol-1-yl)phenylmethanamine structure presents specific stability challenges that the reference standard must address:
-
Oxidation (N-Oxides): While the indole nitrogen is protected by the phenyl ring (N-arylation), the primary amine on the benzyl group is susceptible to oxidation if stored improperly.[1]
-
Carbamate Formation: Primary amines react avidly with atmospheric
.[1]-
Indicator: Broadening of the amine signal in NMR or appearance of a "ghost" peak in HPLC that disappears upon acidification.
-
Mitigation: Use fresh ampoules of deuterated solvents; keep containers tightly sealed.
-
Regulatory Context (ICH Q7)
According to ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients), if you synthesize this material in-house for use as a Primary Standard, you assume the role of the "Reference Material Producer."
-
You must maintain a "Use Log" documenting storage conditions.
-
You must perform Retesting annually.[1] If the qNMR potency drops by >1.0%, the batch must be re-qualified or discarded.
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][5] (2000). Defines requirements for Primary vs. Secondary reference standards in API manufacturing.
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][2] (2023).[1] Provides the regulatory framework for using qNMR for purity assignment.[1][2] [1]
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[1][6] (2016).[1][7] The standard against which CRMs are accredited.[1][8][9][10]
-
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][9] Establishes the necessity of reference standard traceability.
-
G. F. Pauli, et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 57(22), 9220-9231. (2014).[10][11] Foundational paper on qNMR vs. Mass Balance.
Sources
- 1. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. qualityze.com [qualityze.com]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. why ISO17034 | LGC Standards [lgcstandards.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ISO 17034 Versus ISO 17025 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. certbetter.com [certbetter.com]
- 10. cpiinternational.com [cpiinternational.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to FTIR Spectral Bands of Indole-Substituted Amine Hydrochlorides
For researchers, scientists, and drug development professionals working with indole-based compounds, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for structural elucidation and confirmation. The conversion of an indole-substituted amine to its hydrochloride salt, a common strategy to improve solubility and stability, induces significant and characteristic changes in the infrared spectrum. This guide provides an in-depth comparative analysis of the FTIR spectral bands of primary, secondary, and tertiary indole-substituted amine hydrochlorides, grounded in fundamental principles and supported by experimental data.
The Significance of Amine Protonation in FTIR Spectroscopy
The basic nitrogen of an amine group readily reacts with acids like hydrochloric acid (HCl) to form an amine salt.[1] This acid-base reaction protonates the nitrogen, creating a positively charged ammonium ion (R-NH3+, R2-NH2+, or R3-NH+) and a chloride anion (Cl-).[1] This transformation from a covalent amine to an ionic amine salt dramatically alters the molecule's polarity and hydrogen bonding capabilities, leading to distinct changes in its vibrational spectrum.[1] These changes are particularly prominent in the N-H stretching region.
Comparative Analysis of FTIR Spectral Bands
The FTIR spectrum of an indole-substituted amine hydrochloride is a composite of the vibrational modes of the indole ring and the protonated amine side chain. The following sections and table provide a comparative overview of the key spectral regions.
N-H Stretching Vibrations: A Telltale Region
The most informative region for distinguishing between primary, secondary, and tertiary amine hydrochlorides is the high-frequency region of the spectrum (above 2000 cm⁻¹).
-
Indole N-H Stretch: A sharp to moderately broad peak for the indole N-H stretch is typically observed around 3400 cm⁻¹.[2][3] This band's position and width can be influenced by hydrogen bonding.[4]
-
Ammonium (R-NH₃⁺, R₂-NH₂⁺, R₃-NH⁺) N-H Stretch: The protonation of the amine nitrogen results in the appearance of a very broad and strong absorption envelope due to the N-H stretching vibrations of the newly formed ammonium group.[1] This broadness is a consequence of strong intermolecular hydrogen bonding in the solid state.[1] The position of this envelope is a key differentiator:
-
Primary Amine Hydrochlorides (R-NH₃⁺): Exhibit a broad envelope typically in the 3000-2800 cm⁻¹ range. This is often accompanied by a series of combination and overtone bands extending to lower wavenumbers (around 2000 cm⁻¹).[5]
-
Secondary Amine Hydrochlorides (R₂-NH₂⁺): The broad N-H stretching envelope generally appears between 3000 cm⁻¹ and 2700 cm⁻¹.[1]
-
Tertiary Amine Hydrochlorides (R₃-NH⁺): This class of compounds shows the N-H stretching envelope at even lower wavenumbers, typically in the 2700-2300 cm⁻¹ range.[1]
-
C-H Stretching Vibrations
-
Aromatic C-H Stretch (Indole): Sharp, medium-to-weak intensity bands are expected above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H stretching of the indole ring.[2]
-
Aliphatic C-H Stretch: If an alkyl substituent is present on the amine or indole ring, symmetric and asymmetric C-H stretching bands will appear in the 3000-2850 cm⁻¹ region.[6] These peaks are often observed as shoulders on the broad ammonium N-H stretching envelope.
The Fingerprint Region: Bending and Stretching Vibrations
The region below 1700 cm⁻¹ is known as the fingerprint region and contains a wealth of structural information.
-
N-H Bending Vibrations:
-
Primary Amine Hydrochlorides (R-NH₃⁺): Two distinct bands are characteristic of this group: an asymmetric bend from 1625 to 1560 cm⁻¹ and a symmetric bend from 1550 to 1500 cm⁻¹.[1]
-
Secondary Amine Hydrochlorides (R₂-NH₂⁺): A single N-H bending vibration is typically observed in the 1620-1560 cm⁻¹ range.[1][5][7] The presence and position of this band can help confirm the presence of a secondary amine salt.[5][7]
-
Tertiary Amine Hydrochlorides (R₃-NH⁺): Lack N-H bending vibrations in this region.
-
-
Indole Ring C=C Stretching: Strong absorptions due to the carbon-carbon double bond stretching of the aromatic indole ring are typically found in the 1650-1450 cm⁻¹ region.[2]
-
C-N Stretching Vibrations:
Data Summary Table
| Vibrational Mode | Indole Ring | Primary Amine Hydrochloride (-CH₂-NH₃⁺Cl⁻) | Secondary Amine Hydrochloride (-CH₂-NH₂⁺(R)Cl⁻) | Tertiary Amine Hydrochloride (-CH₂-NH⁺(R₂)Cl⁻) |
| Indole N-H Stretch | ~3400 cm⁻¹ (sharp to moderately broad)[2][3] | ~3400 cm⁻¹ | ~3400 cm⁻¹ | ~3400 cm⁻¹ |
| Ammonium N-H Stretch | N/A | 3000-2800 cm⁻¹ (very broad, strong envelope)[5] | 3000-2700 cm⁻¹ (very broad, strong envelope)[1] | 2700-2300 cm⁻¹ (very broad, strong envelope)[1] |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ (sharp, medium-weak)[2] | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | (if present) 3000-2850 cm⁻¹[6] | 3000-2850 cm⁻¹ (often as shoulders) | 3000-2850 cm⁻¹ (often as shoulders)[1] | 3000-2850 cm⁻¹ (often as shoulders) |
| N-H Bending | N/A | 1625-1560 cm⁻¹ (asymmetric) & 1550-1500 cm⁻¹ (symmetric)[1] | 1620-1560 cm⁻¹[1][5][7] | N/A |
| Indole C=C Stretch | 1650-1450 cm⁻¹ (strong)[2] | 1650-1450 cm⁻¹ | 1650-1450 cm⁻¹ | 1650-1450 cm⁻¹ |
| Amine C-N Stretch | N/A | 1250-1020 cm⁻¹ (aliphatic) or 1335-1250 cm⁻¹ (aromatic)[8][9] | 1250-1020 cm⁻¹ (aliphatic) or 1335-1250 cm⁻¹ (aromatic)[8][9] | 1250-1020 cm⁻¹ (aliphatic) or 1335-1250 cm⁻¹ (aromatic)[8][9] |
Experimental Protocol: KBr Pellet Preparation for FTIR Analysis
High-quality FTIR spectra of solid amine hydrochlorides are often obtained using the potassium bromide (KBr) pellet method.[10][11] KBr is transparent to infrared radiation and acts as a suitable matrix.[11]
Materials:
-
Indole-substituted amine hydrochloride sample
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Drying: Ensure the KBr is thoroughly dry by heating it in an oven. Moisture will result in a broad absorption band for O-H stretching around 3400 cm⁻¹ and can lead to a cloudy pellet.[12]
-
Sample Preparation: Weigh approximately 1-2 mg of the finely ground indole-substituted amine hydrochloride sample and 100-200 mg of dry KBr powder.[12] The sample concentration in KBr should be between 0.2% and 1%.[13][14]
-
Grinding and Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[12] This minimizes light scattering and produces a high-quality spectrum.[12]
-
Pellet Formation: Carefully transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press.
-
Pressing: Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.[11]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Spectrum Acquisition: Record the FTIR spectrum, typically in the 4000-400 cm⁻¹ range.
Visualizing the Workflow and Key Structural Features
Caption: Workflow for FTIR analysis of solid samples using the KBr pellet method.
Caption: Key structural features and their characteristic FTIR vibrational frequencies.
Conclusion
FTIR spectroscopy provides a rapid and powerful method for the structural characterization of indole-substituted amine hydrochlorides. By carefully analyzing the N-H stretching and bending regions, researchers can confidently distinguish between primary, secondary, and tertiary amine salts. The characteristic absorptions of the indole ring, combined with the distinct spectral features of the protonated amine, offer a comprehensive fingerprint for these important pharmaceutical compounds. This guide serves as a foundational reference for interpreting the FTIR spectra of this class of molecules, enabling more efficient and accurate drug development and quality control.
References
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
MDPI. (2019, April 8). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
PMC. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
MSU Chemistry. (n.d.). Infrared Spectrometry. [Link]
-
PMC. (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. [Link]
-
ResearchGate. (2011). FT-IR spectrum of control indole. [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of (a) cocaine hydrochloride standard and (b) the 184 drug samples used for model development. [Link]
-
NIU Department of Chemistry and Biochemistry. (n.d.). FT‐IR Sample Preparation. [Link]
-
Semantic Scholar. (n.d.). Effect of water of hydration on the infrared spectra of tertiary amine salts. [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. [Link]
-
Knowledge Bank. (n.d.). THE N-H STRETCHING VIBRATION BAND IN SEVERAL AROMATIC COMPOUNDS. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
-
Montclair State University Digital Commons. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. [Link]
-
PMC. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. [Link]
-
Kintek Press. (n.d.). What Is The Process For Making A Kbr Pellet? Master Transparent Discs For Accurate Ftir Analysis. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (n.d.). Chapter 4 Determination of Alkaloids through Infrared and Raman Spectroscopy. [Link]
-
ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. [Link]
-
PMC. (n.d.). Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37. [Link]
-
SciSpace. (2012, February 13). Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. Spectroscopic Evidence of Gas. [Link]
-
University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
PMC. (n.d.). Evaluation of metformin hydrochloride in Wistar rats by FTIR-ATR spectroscopy: A convenient tool in the clinical study of diabetes. [Link]
-
wisdomlib. (2025, July 31). N-H stretching: Significance and symbolism. [Link]
-
ResearchGate. (n.d.). FTIR spectrum in the wave number range of the ( ) CN-stretching.... [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]
-
ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. [Link]
-
SciSpace. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. [Link]
-
SciSpace. (n.d.). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. [Link]
-
ResearchGate. (2025, December 12). Study of the composition of amines using IR spectroscopy. [Link]
-
Specac Ltd. (n.d.). Pharmaceutical formulation analyses with ATR-FTIR. [Link]
-
Academia.edu. (n.d.). (PDF) FTIR Spectroscopy In Pharmaceutical and Allied. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [kb.osu.edu]
- 4. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. kinteksolution.com [kinteksolution.com]
- 13. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 14. helsinki.fi [helsinki.fi]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
